Famotidine-13C,d4 Amide Impurity
Descripción
Propiedades
Número CAS |
1327321-45-8 |
|---|---|
Fórmula molecular |
C8H13N5OS2 |
Peso molecular |
264.363 |
Nombre IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
Clave InChI |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Sinónimos |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4 |
Origen del producto |
United States |
Synthesis and Characterization of Famotidine-13C,d4 Amide Impurity: A Technical Guide for LC-MS/MS Isotope Dilution Analysis
Regulatory Context and the Need for Isotope Dilution
Famotidine is a potent histamine H2-receptor antagonist widely prescribed for the treatment of gastric and duodenal ulcers. During manufacturing and prolonged storage, the active pharmaceutical ingredient (API) is susceptible to degradation. A primary degradation pathway involves the acid-catalyzed hydrolysis of the sulfamoylpropanimidamide moiety, leading to the formation of Famotidine Amide Impurity (officially designated as Famotidine EP Impurity D or USP Related Compound D) .
Regulatory agencies mandate strict monitoring of such degradants. However, quantifying trace impurities in complex drug product matrices using LC-MS/MS is often hindered by ion suppression and matrix effects. To achieve accurate, reproducible quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required. The Famotidine-13C,d4 Amide Impurity serves this exact purpose, acting as a structural and chromatographic surrogate that normalizes ionization variability .
Degradation pathway of Famotidine to Amide Impurity D via hydrolysis.
Retrosynthetic Analysis & Isotope Strategy
When designing a SIL-IS, the placement and mass shift of the isotopes are critical.
Causality behind the +5 Da Mass Shift: The unlabeled Famotidine Amide Impurity contains two sulfur atoms (from the thiazole ring and the thioether linkage). Due to the natural abundance of the ³⁴S isotope (~4.2% per sulfur atom), the unlabeled molecule exhibits a significant M+2 isotopic peak (~8.4% relative abundance), and a non-negligible M+3 peak. If a +3 Da or +4 Da labeled standard were used, the natural isotopic envelope of a high-concentration unlabeled sample would "bleed" into the internal standard's mass channel, causing quantitative cross-talk. A +5 Da shift (incorporating one ¹³C and four Deuteriums) completely clears this isotopic interference, ensuring a pristine Lower Limit of Quantification (LLOQ).
Causality behind the Labeling Site: Labeling the thiazole ring requires a complex, low-yield de novo heterocycle synthesis. Conversely, placing the ¹³C and d4 labels on the propanamide chain allows for a highly convergent synthesis using commercially available, cost-effective building blocks (e.g., 3-chloropropanoic acid-¹³C,d4). Furthermore, carbon-bound deuteriums on the aliphatic chain are non-exchangeable in protic LC-MS mobile phases, whereas deuteriums placed on the guanidino or amide nitrogens would rapidly wash out during chromatography .
Step-by-Step Synthetic Protocol
The following protocol describes a self-validating synthetic workflow to produce Famotidine-¹³C,d4 Amide Impurity Hydrochloride .
Step 3.1: Preparation of 3-Chloropropanamide-¹³C,d4
-
Activation: Dissolve 1.0 eq of 3-chloropropanoic acid-¹³C,d4 in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorination: Dropwise add 1.5 eq of thionyl chloride (SOCl₂) at 0 °C. Reflux the mixture for 2 hours.
-
Validation Check: Quench a 10 µL aliquot in methanol and analyze via GC-MS. The complete conversion of the acid to the methyl ester confirms the successful formation of the acyl chloride intermediate.
-
-
Amidation: Cool the reaction to 0 °C and add the mixture dropwise to a vigorously stirred, ice-cold solution of 28% aqueous ammonium hydroxide (NH₄OH).
-
Workup: Extract the aqueous layer with ethyl acetate (EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-chloropropanamide-¹³C,d4 as a white solid.
Step 3.2: Thioether Coupling
-
Thiolate Generation: Suspend 1.0 eq of (2-guanidinothiazol-4-yl)methanethiol hydrochloride in anhydrous methanol. Slowly add 2.1 eq of sodium methoxide (NaOMe).
-
Causality: Two equivalents of base are required—one to neutralize the hydrochloride salt and one to deprotonate the thiol. NaOMe is chosen because it is strong enough to generate the highly nucleophilic thiolate, but not strong enough to hydrolyze the amide product at room temperature.
-
-
Alkylation: Add 1.05 eq of 3-chloropropanamide-¹³C,d4 to the mixture. Stir at room temperature for 12 hours under an inert nitrogen atmosphere to prevent disulfide formation .
-
Validation Check: Monitor via LC-MS. The disappearance of the thiolate peak (m/z 189) and the emergence of the product peak (m/z 265.1) confirms coupling. If unreacted thiol remains, add 0.05 eq of the labeled alkylating agent and stir for an additional 2 hours.
-
Step 3.3: Purification and Salt Formation
-
Isolation: Concentrate the methanolic mixture and partition the residue between water and EtOAc. Extract the product into the organic layer, dry, and evaporate to yield the crude free base.
-
Crystallization: Dissolve the crude base in minimal absolute ethanol. Dropwise add 1M HCl in diethyl ether until precipitation ceases. Filter the resulting Famotidine-¹³C,d4 Amide Impurity Hydrochloride, wash with cold ether, and dry under high vacuum.
Synthetic workflow for Famotidine-13C,d4 Amide Impurity Hydrochloride.
Analytical Characterization Data
Proper characterization ensures the isotopic purity and structural integrity of the SIL-IS. NMR spectroscopy will show the absence of the aliphatic proton signals on the propanamide chain, replaced by carbon-deuterium coupling patterns in the ¹³C spectrum.
Table 1: Analytical Specifications for Famotidine-¹³C,d4 Amide Impurity
| Parameter | Specification / Theoretical Value |
| Chemical Formula | C₇(¹³C)H₉D₄N₅OS₂ (Free base) |
| Monoisotopic Mass | 264.0845 Da |
| Exact Mass[M+H]⁺ | 265.0923 Da |
| Isotopic Purity | ≥ 99.0% (¹³C, D) |
| Chromatographic Purity | ≥ 98.0% (HPLC-UV at 254 nm) |
| Physical Appearance | White to off-white crystalline solid |
Application in LC-MS/MS
When deploying this standard in a Multiple Reaction Monitoring (MRM) assay, the fragmentation mechanics highlight the elegance of the labeling strategy.
During Collision-Induced Dissociation (CID), the thioether bond of the impurity cleaves. The unlabeled molecule (m/z 260.1) yields a prominent (2-guanidinothiazol-4-yl)methyl cation fragment at m/z 155.0 . Because the ¹³C and d4 labels are entirely localized on the propanamide leaving group, the labeled internal standard (m/z 265.1) loses the labeled fragment and yields the exact same unlabeled thiazole product ion at m/z 155.0 .
Therefore, the optimized MRM transitions are:
-
Analyte (Unlabeled): m/z 260.1 → 155.0
-
Internal Standard (Labeled): m/z 265.1 → 155.0
This shared product ion simplifies mass spectrometer tuning and ensures identical detector response characteristics between the analyte and the internal standard, maximizing the trustworthiness of the quantitative data.
References
-
Pharmaffiliates. "Famotidine - Impurity D (Hydrochloride Salt)." Pharmaffiliates. [Link]
Chemical and Analytical Properties of Famotidine-13C,d4 Amide Impurity: A Comprehensive Technical Guide
Executive Summary
In the rigorous landscape of pharmaceutical quality control and pharmacokinetic (PK) profiling, the accurate quantification of active pharmaceutical ingredients (APIs) and their degradation products is paramount. Famotidine, a potent H2-receptor antagonist, is susceptible to hydrolytic degradation, yielding specific process impurities. The most critical of these is the Famotidine Amide Impurity (Pharmacopeial Impurity D)[1].
To achieve high-fidelity quantification of this degradant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on Stable Isotope-Labelled Internal Standards (SIL-IS). This whitepaper provides an in-depth mechanistic and analytical guide to Famotidine-13C,d4 Amide Impurity , detailing its chemical properties, degradation origins, and step-by-step integration into self-validating LC-MS/MS workflows.
Chemical Identity and Structural Properties
The unlabelled Famotidine Amide Impurity is chemically defined as 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanamide[1][2]. The SIL-IS variant incorporates one Carbon-13 atom and four Deuterium atoms specifically on the propanamide chain, resulting in the IUPAC name: 3-[(2-carbamimidamido-1,3-thiazol-4-yl)methylsulfanyl]-2,2,3,3-tetradeuterio(1-13C)propanamide[3].
Table 1: Comparative Chemical Properties
| Property | Unlabelled Famotidine Amide Impurity | Famotidine-13C,d4 Amide Impurity |
| CAS Number | 76824-16-3[1] | 1327321-45-8 |
| PubChem CID | N/A | 71316710 |
| Molecular Formula | C₈H₁₃N₅OS₂[1] | ¹³CC₇D₄H₉N₅OS₂[4] |
| Molecular Weight | 259.35 g/mol [1] | 264.37 g/mol [4] |
| Isotopic Shift | Baseline | +5.0 Da |
| Primary Use | Analytical Reference Standard | LC-MS/MS Internal Standard |
Mechanistic Origins: Formation of the Amide Impurity
Understanding the causality behind the formation of Impurity D is essential for stability-indicating assay development. Famotidine contains a terminal sulfamoylpropanimidamide group. Under conditions of thermal stress, or extreme acidic/basic environments, this group undergoes hydrolytic cleavage. The loss of the sulfamoyl (-SO₂NH₂) moiety converts the imidamide into a primary amide, yielding the Famotidine Amide Impurity[2].
Figure 1: Hydrolytic degradation pathway of Famotidine yielding the Amide Impurity (Impurity D).
Analytical Utility: The Rationale for 13C, d4 Labeling
In mass spectrometry, the choice of isotopic labeling is a delicate balance of physics and chromatography.
-
Mass Shift (+5 Da): A standard deuterium label (e.g., d3) yields a +3 Da shift, which can sometimes suffer from isotopic overlap (cross-talk) if the unlabelled analyte is present at highly concentrated levels (due to the natural M+3 isotopic envelope). By combining a ¹³C atom with four deuteriums, the +5 Da shift ensures the precursor ion (m/z 265.1) is completely isolated from the unlabelled impurity's isotopic envelope (m/z 260.1)[4].
-
Chromatographic Co-elution: Heavy deuteration (e.g., d8 or d10) can cause a "chromatographic isotope effect," where the SIL-IS elutes slightly earlier than the unlabelled analyte due to weaker dispersion interactions of C-D bonds compared to C-H bonds. Limiting the label to d4, supplemented by ¹³C, ensures near-perfect co-elution, allowing the SIL-IS to experience the exact same matrix ionization suppression/enhancement as the target analyte.
Experimental Protocol: LC-MS/MS Quantification Workflow
To establish a self-validating system, the following step-by-step methodology ensures high trustworthiness and reproducibility when quantifying Impurity D in biological matrices or formulated drug products.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Dissolve Famotidine-13C,d4 Amide Impurity in LC-MS grade methanol to achieve a stock concentration of 1.0 mg/mL. Dilute with 50% aqueous methanol to create a working internal standard (IS) solution of 100 ng/mL.
-
Sample Spiking & Matrix Extraction: Aliquot 100 µL of the sample matrix (e.g., plasma or dissolved API formulation) into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution. Add 300 µL of cold acetonitrile to induce protein precipitation and extract the analytes.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet insoluble matrix components.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
System Validation (Cross-Talk Check): Inject a blank matrix spiked only with the SIL-IS. Monitor the unlabelled MRM channel to ensure the signal is <5% of the Lower Limit of Quantification (LLOQ), validating the isotopic purity of the standard.
Figure 2: LC-MS/MS workflow utilizing Famotidine-13C,d4 Amide Impurity as an internal standard.
Data Presentation: MRM Transitions
During Positive Electrospray Ionization (+ESI), both the unlabelled and labelled impurities undergo collision-induced dissociation (CID). The primary cleavage occurs at the thioether bond, yielding a stable thiazole-methyl-thio fragment at m/z 189.1[5]. Because the isotopic labels are located entirely on the propanamide tail (which is lost as a neutral fragment during CID), both precursor ions share the same product ion.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Famotidine Amide Impurity | 260.1 | 189.1 | 50 | 18 |
| Famotidine-13C,d4 Amide Impurity | 265.1 | 189.1 | 50 | 18 |
Conclusion & Best Practices
Famotidine-13C,d4 Amide Impurity is an indispensable tool for the robust quantification of Famotidine degradation. For optimal stability, the standard is hygroscopic and should be stored neat at -20°C in a desiccated environment. By adhering to the optimized +5 Da mass shift and the validated MRM transitions outlined in this guide, analytical scientists can ensure their assays remain impervious to matrix effects and isotopic interference, thereby upholding the highest standards of pharmaceutical integrity.
References
-
National Center for Biotechnology Information (NCBI). "Famotidine-13C,d4 Amide Impurity." PubChem Compound Summary for CID 71316710. Available at:[Link]
-
Kiszkiel-Taudul, I., & Starczewska, B. "Dispersive Liquid–Liquid Microextraction of Famotidine and Nizatidine from Water Samples." Journal of Chromatographic Science, Oxford Academic, Volume 56, Issue 10. Available at:[Link]
Sources
Mechanistic Profiling and Analytical Control of Famotidine Amide Impurity (Impurity D) and Its Isotopic Analogues
Introduction
Famotidine is a highly potent histamine H2-receptor antagonist utilized globally for the management of gastric acid hypersecretion and peptic ulcer disease. While clinically effective, famotidine presents significant formulation challenges due to its complex molecular architecture, which is highly susceptible to hydrolytic and oxidative degradation[1].
Among its degradation profile, Famotidine Amide Impurity —officially recognized as2—emerges as a primary and critical degradant[2]. As a Senior Application Scientist, understanding the exact causality behind the formation of this impurity, and establishing self-validating analytical protocols using its stable isotope-labeled (SIL) analogues, is paramount for ensuring drug product safety and regulatory compliance.
Mechanistic Causality of Degradation
Famotidine's structure consists of a guanidinothiazole ring connected via a thioether linkage to an N-sulfamoylpropanimidamide moiety. The primary site of hydrolytic vulnerability is the sulfamoyl amidine group.
Under3, the C=N bond of the amidine group is subjected to nucleophilic attack by water molecules[3]. This hydrolytic action cleaves the sulfamoyl group (-SO₂NH₂), converting the complex imidamide into a simple propanamide derivative: 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide (Impurity D).
The causality is straightforward: the presence of mobile moisture in a formulation directly drives the nucleophilic attack. For instance, formulations utilizing lactose monohydrate exhibit higher water mobility, leading to elevated levels of Impurity D, whereas tightly bound moisture in partially pregelatinized starch significantly mitigates this4[4].
Hydrolytic degradation pathway of Famotidine to Impurity D.
Quantitative Degradation Profile
To systematically control degradation, we must map the impurity yields against specific environmental stressors. The quantitative data below summarizes the behavioral shift of famotidine under various ICH-aligned stress testing parameters.
Table 1: Summary of Famotidine Degradation Profiles Under Stress Conditions
| Stress Condition | Primary Degradants Identified | Mechanistic Driver | Impurity D Yield |
| Acidic (pH 1.2 - 3.0) | Impurities B, C, D | Acid-catalyzed hydrolysis of sulfamoyl groups | High (Most abundant) |
| Alkaline (pH > 8.0) | Impurities A, C, D | Base-catalyzed amide linkage cleavage | Moderate to High |
| Oxidative (H₂O₂) | Famotidine S-oxide (Imp A) | Oxidation of the sulfide linkage | Trace / None |
| Solid-State (Lactose) | Impurity D | High excipient moisture activity | High (up to 2.99% total) |
| Solid-State (Starch) | Impurity D | Reduced water mobility (bound moisture) | Low (1.89% total) |
The Role of Stable Isotope-Labeled (SIL) Analogues
In regulated bioanalysis and trace-level quality control (e.g., assessing impurities below the 0.1% ICH reporting threshold), LC-MS/MS is the gold standard. However, the co-elution of formulation excipients or biological matrices often causes unpredictable ion suppression or enhancement.
To engineer a self-validating analytical system, we utilize 5 of Famotidine Amide Impurity (e.g., ¹³C, ¹⁵N, or d₃-labeled variants)[5]. Because the SIL analogue is chemically identical to the endogenous impurity, it co-elutes perfectly during chromatography and experiences the exact same matrix effects. By measuring the ratio of the unlabeled impurity to the labeled internal standard, matrix variances are mathematically canceled out, ensuring absolute quantitative trustworthiness.
Self-validating LC-MS/MS workflow using SIL internal standards.
Experimental Protocol: Forced Degradation and LC-MS/MS Quantification
The following step-by-step methodology outlines a robust, self-validating protocol for generating and quantifying Famotidine Amide Impurity using its isotopic analogue.
Phase 1: Controlled Hydrolytic Degradation
-
Preparation: Dissolve 10.0 mg of Famotidine API in 10 mL of a 50:50 (v/v) Methanol/Water diluent to ensure complete solubilization.
-
Acidic Stress: Transfer 2.0 mL of the API solution to a chemically inert stress vial. Add 2.0 mL of 0.1 N HCl.
-
Incubation: Seal the vial and incubate at 60°C for exactly 24 hours. Causality note: The elevated thermal energy accelerates the pseudo-first-order kinetics of the acid-catalyzed hydrolysis, yielding measurable quantities of Impurity D.
-
Neutralization: Cool the sample to room temperature (20-25°C) and immediately neutralize with 2.0 mL of 0.1 N NaOH. Causality note: Rapid neutralization quenches the degradation cascade, preventing the secondary breakdown of Impurity D.
Phase 2: Isotope Dilution and Sample Preparation
-
Standard Spiking: Aliquot 100 µL of the neutralized stress sample into an amber UHPLC auto-sampler vial. Add exactly 10 µL of a 1.0 µg/mL working solution of ¹³C₃-labeled Famotidine Amide Impurity (Internal Standard).
-
Dilution: Dilute to a final volume of 1.0 mL with the initial mobile phase (95% Water with 0.1% Formic Acid / 5% Acetonitrile). Vortex for 30 seconds to ensure homogeneity.
Phase 3: UHPLC-MS/MS Analysis
-
Chromatography: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient elution from 5% to 60% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes. Causality note: The acidic modifier ensures the protonation of the guanidino group, maximizing ionization efficiency.
-
Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Monitor the Multiple Reaction Monitoring (MRM) transition for Impurity D (e.g., m/z 260.1 → product ion).
-
Monitor the corresponding MRM transition for the SIL analogue (e.g., m/z 263.1 → product ion).
-
-
Data Processing: Plot the ratio of the peak area of Impurity D to the peak area of the SIL analogue against a matrix-matched calibration curve.
Conclusion
The hydrolytic vulnerability of the sulfamoyl amidine linkage in famotidine necessitates stringent analytical oversight during drug development. By understanding the mechanistic pathways that generate Famotidine Amide Impurity and leveraging stable isotope-labeled analogues, analytical scientists can deploy self-validating LC-MS/MS workflows. These protocols eliminate matrix-induced quantification errors, ensuring the highest standards of pharmaceutical reliability and patient safety.
References
-
Veeprho. Famotidine EP Impurity D | CAS 76824-16-3. Retrieved from:[Link]
-
Farmaceut.org. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. Retrieved from: [Link]
-
American Chemical Suppliers. USA Chemical Suppliers - Products (Isotope Labelled Famotidine). Retrieved from:[Link]
Sources
Molecular Architecture and Analytical Utility of Famotidine-13C,d4 Amide Impurity in Pharmaceutical Quality Control
Introduction: The Criticality of Impurity Profiling
Famotidine is a highly effective histamine H2-receptor antagonist widely prescribed for the treatment of gastric ulcers and gastroesophageal reflux disease. However, its complex molecular architecture—specifically the presence of a sulfamoylpropanimidamide moiety—renders the active pharmaceutical ingredient (API) highly susceptible to hydrolytic degradation under stress conditions[1].
Monitoring these degradation products is a strict regulatory requirement for drug safety. The "Amide Impurity," formally recognized in pharmacopeial monographs as Famotidine Impurity D , is a primary degradant[2]. To achieve absolute quantification of this impurity without matrix interference during pharmacokinetic or stability studies, the stable isotope-labeled standard, Famotidine-13C,d4 Amide Impurity (CAS: 1327321-45-8), has been established as the industry's gold-standard internal standard (IS)[3].
Structural Elucidation and Isotopic Rationale
The unlabeled Famotidine Amide Impurity (CAS: 76824-16-3) possesses the chemical name 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide[2].
Causality of Isotopic Labeling: Why synthesize a specific 13C,d4 variant for analytical testing? In LC-MS/MS workflows, co-eluting matrix components from biological samples or complex drug formulations can cause severe ion suppression or enhancement. An internal standard must perfectly mimic the analyte's chromatographic retention while remaining mass-spectrometrically distinct.
-
Deuterium (d4) Placement: Four deuterium atoms are incorporated into the non-exchangeable carbon backbone (typically the aliphatic propanamide chain). Placing them on carbon rather than heteroatoms (such as N-H or O-H) is a deliberate choice to prevent rapid H/D exchange with the protic solvents (e.g., water, methanol) used in mobile phases.
-
Carbon-13 (13C) Placement: The addition of a 13C atom brings the total mass shift to +5 Da.
This +5 Da shift is an intentional, field-proven choice. The natural isotopic distribution of the unlabeled impurity (due to the natural abundances of ³⁴S, ¹³C, and ¹⁵N) creates M+1, M+2, and M+3 peaks. A +5 Da shift ensures the IS precursor ion is completely isolated from the analyte's isotopic envelope, eliminating cross-talk and ensuring absolute precision in the Multiple Reaction Monitoring (MRM) channels.
Mechanism of Formation: The Degradation Pathway
Understanding the exact mechanism by which Famotidine degrades into the Amide Impurity allows formulators to design robust stabilization strategies. The reaction is driven by the acid-catalyzed hydrolysis of the propanimidamide functional group[1].
-
Protonation: In an acidic microenvironment, the nitrogen atom of the imidamide group is protonated. This electron withdrawal significantly increases the electrophilicity of the adjacent carbon atom[1].
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbon[1].
-
Cleavage: The carbon-nitrogen double bond is cleaved, resulting in the loss of the sulfamoyl group and the irreversible formation of the terminal amide (Impurity D)[1].
Acid-catalyzed hydrolysis pathway of Famotidine forming the Amide Impurity.
Quantitative Data Summaries
To facilitate analytical method transfer and mass spectrometer tuning, the physicochemical properties of the analyte and its stable isotope-labeled counterpart are summarized below.
| Property | Famotidine Amide Impurity (Unlabeled) | Famotidine-13C,d4 Amide Impurity |
| CAS Number | 76824-16-3[4] | 1327321-45-8[3] |
| Molecular Formula | C₈H₁₃N₅OS₂[2] | C₇(¹³C)H₉D₄N₅OS₂ |
| Molecular Weight | 259.35 g/mol [4] | ~264.38 g/mol |
| Pharmacopeial Name | Famotidine Impurity D[2] | N/A (Internal Standard) |
| Typical Precursor Ion [M+H]⁺ | m/z 260.1 | m/z 265.1 |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness and data integrity, the following LC-MS/MS protocol is designed as a self-validating system . The inclusion of the 13C,d4 IS inherently corrects for sample recovery losses and matrix effects.
Step-by-Step Methodology
Step 1: Standard and Sample Preparation (IS Spiking)
-
Action: Prepare a stock solution of Famotidine-13C,d4 Amide Impurity at 1.0 mg/mL in methanol. Spike this IS into all calibration standards, quality control (QC) samples, and unknown drug product extracts to achieve a final IS concentration of 50 ng/mL.
-
Causality: Spiking the IS at the very beginning of the extraction process ensures that any physical loss of the analyte during filtration, precipitation, or transfer is proportionally mirrored by the IS. This maintains a constant Analyte/IS peak area ratio, preventing false low readings.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution consisting of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Causality: Formic acid is intentionally selected as the aqueous modifier because it provides the necessary protons to ensure highly efficient positive electrospray ionization (ESI+) of the basic thiazole and guanidine-like moieties on the impurity.
Step 3: Mass Spectrometry (ESI+ MRM)
-
Action: Monitor the MRM transitions. Set the unlabeled analyte transition to m/z 260.1 → [Product Ion] and the IS transition to m/z 265.1 →[Product Ion + 5].
-
Causality: The +5 Da mass difference completely isolates the internal standard channel from the analyte channel, preventing isotopic cross-talk and ensuring a high signal-to-noise ratio.
Step 4: System Suitability and Self-Validation
-
Action: Calculate the Matrix Factor (MF) by comparing the IS peak area in the extracted sample matrix to the IS peak area in a neat solvent standard.
-
Validation Check: If the MF falls between 0.85 and 1.15, the system is validated for that specific matrix. A variance outside this range acts as an automated fail-safe, indicating severe matrix suppression and triggering an automatic re-development of the sample cleanup procedure.
Self-validating LC-MS/MS workflow using Famotidine-13C,d4 Amide Impurity.
References
-
Title: Famotidine EP Impurity D | CAS 76824-16-3 Source: Veeprho URL: [Link]
Sources
Isotopic Purity of Famotidine-13C,d4 Amide Impurity: A Technical Guide for LC-MS/MS Quantitation
Executive Summary
The accurate quantitation of pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. Famotidine, a potent histamine H2-receptor antagonist, is known to degrade into several specific impurities under hydrolytic stress. Among these, Famotidine Amide Impurity (Pharmacopoeial name: Famotidine Impurity D) requires rigorous monitoring. To achieve trace-level quantitation without matrix interference, stable isotope-labeled internal standards (SIL-IS), specifically Famotidine-13C,d4 Amide Impurity, are deployed. As a Senior Application Scientist, I present this whitepaper to explore the mechanistic grounding of this impurity, the critical physics of its isotopic purity, and a self-validating protocol for assessing cross-signal contribution in high-resolution LC-MS/MS workflows.
Chemical Profiling & Mechanistic Grounding
Famotidine features a sulfamoyl amidine group that is highly susceptible to degradation. Under acidic or basic stress conditions, this moiety undergoes hydrolysis, cleaving the sulfamide group to yield a propanamide derivative. This degradation product is chemically defined as 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide, universally recognized in the European Pharmacopoeia as Famotidine Impurity D (CAS: 76824-16-3) [1][2].
Hydrolytic degradation pathway of Famotidine yielding the Amide Impurity (Impurity D).
To accurately quantify this impurity in complex biological or formulated matrices, a stable isotope-labeled analog is required. Famotidine-13C,d4 Amide Impurity incorporates one Carbon-13 atom and four Deuterium atoms, providing a robust +5 Da mass shift (Molecular Weight: ~264.35 g/mol vs. unlabeled 259.35 g/mol ) [3]. This specific labeling strategy ensures that the SIL-IS perfectly co-elutes with the analyte, correcting for matrix effects and ion suppression, while maintaining a mass difference large enough to prevent natural isotopic envelope overlap [4][5].
The Physics of Isotopic Purity & Cross-Signal Contribution
In quantitative LC-MS/MS, the "isotopic purity" of the SIL-IS is paramount. Isotopic purity refers to the mole fraction of the fully labeled isotopologue (13C1, d4) relative to partially labeled (e.g., d3, d2) and completely unlabeled (d0) species.
A critical phenomenon in bioanalysis is "cross-signal contribution" (often termed cross-talk) [6]. If the Famotidine-13C,d4 Amide Impurity standard contains even trace amounts of the unlabeled d0 species, spiking the IS into the sample at high concentrations will artificially inflate the analyte's signal[6].
According to FDA and EMA bioanalytical validation guidelines, the interference from the SIL-IS must not exceed 5% of the analyte's response at the Lower Limit of Quantification (LLOQ) [4]. Therefore, an isotopic purity of >99% is generally required, with the d0 contribution strictly controlled to <0.1%.
Mechanism of cross-signal contribution where trace d0 in the SIL-IS inflates analyte LLOQ.
Experimental Protocol: Validating Isotopic Purity
To ensure the trustworthiness of the Famotidine-13C,d4 Amide Impurity, a self-validating LC-MS/MS protocol must be executed prior to full method validation. This protocol isolates and quantifies bidirectional interference.
Step 1: Solution Preparation
-
Analyte Stock: Prepare a 1.0 mg/mL solution of unlabeled Famotidine Amide Impurity in Methanol/Water (50:50, v/v).
-
SIL-IS Stock: Prepare a 1.0 mg/mL solution of Famotidine-13C,d4 Amide Impurity in the same diluent.
-
Working Solutions: Dilute the SIL-IS to the intended assay concentration (e.g., 100 ng/mL). Prepare a blank solvent sample.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 3 minutes. Chromatographic separation from other famotidine degradants is critical to avoid isobaric interference[6].
Step 3: Mass Spectrometry (ESI+ MRM) Monitor the specific transitions for both the unlabeled and labeled species.
-
Unlabeled (d0): m/z 260.0 → 189.0
-
Labeled (13C, d4): m/z 265.0 → 194.0
Step 4: Cross-Talk Evaluation (Self-Validating Logic)
-
System Blank: Inject the Blank Solvent to ensure no system carryover.
-
Analyte-to-IS Check: Inject the Unlabeled Analyte at the Upper Limit of Quantification (ULOQ). Monitor the SIL-IS channel to verify that the natural isotopic envelope of the analyte does not contribute to the IS signal.
-
IS-to-Analyte Check (Isotopic Purity): Inject the SIL-IS at the working concentration. Monitor the Unlabeled Analyte channel to quantify the trace d0 contamination.
-
Calculation: Calculate the % interference: (Peak Area of Analyte in IS Sample / Peak Area of Analyte at LLOQ) * 100. This value must strictly be <5%.
Data Presentation
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Famotidine Amide Impurity (d0) | 260.0 | 189.0 | 20 | Target Analyte Quantitation |
| Famotidine-13C,d4 Amide Impurity | 265.0 | 194.0 | 20 | Internal Standard |
| Famotidine-13C,d3 (Isotopic Impurity) | 264.0 | 193.0 | 20 | Isotopic Distribution Check |
Table 2: Acceptable Isotopic Distribution Criteria
| Isotopologue | Mass Shift | Maximum Allowable Abundance (%) | Impact on Assay |
| 13C1, d4 (Target) | +5 Da | > 99.0% | Ensures robust IS signal |
| 13C1, d3 | +4 Da | < 1.0% | Negligible (Resolved from d0) |
| d0 (Unlabeled) | 0 Da | < 0.1% | Critical: Prevents LLOQ elevation |
Conclusion
The deployment of Famotidine-13C,d4 Amide Impurity is indispensable for the precise LC-MS/MS quantitation of Famotidine Impurity D. However, the structural advantage of the +5 Da mass shift is only as reliable as the compound's isotopic purity. By rigorously validating the absence of d0 cross-signal contribution, analytical scientists can ensure their methods meet stringent regulatory standards, safeguarding the integrity of pharmacokinetic and stability-indicating data.
References
-
National Center for Biotechnology Information. "Famotidine propanamide | C8H13N5OS2 | CID 12760738". PubChem.[Link]
-
National Center for Biotechnology Information. "Famotidine-13C,d4 Amide Impurity | CID 71316710". PubChem.[Link]
-
American Chemical Society. "Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis". Analytical Chemistry. [Link]
-
ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis". [Link]
Sources
- 1. Famotidine propanamide | C8H13N5OS2 | CID 12760738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Famotidine impurity D EP Reference Standard CAS 76824-16-3 Sigma Aldrich [sigmaaldrich.com]
- 3. Famotidine-13C,d4 Amide Impurity | C8H13N5OS2 | CID 71316710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Pribolab®Fully ¹³C-Labeled isotopes internal standards – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Technical Guide on Famotidine-13C,d4 Amide Impurity: Structural Elucidation, Degradation Kinetics, and LC-MS/MS Analytical Workflows
Executive Summary
Famotidine is a potent histamine H2-receptor antagonist widely prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcer disease (). Despite its clinical efficacy, the famotidine molecule is highly susceptible to hydrolytic degradation during manufacturing and storage. This degradation primarily yields Famotidine Amide Impurity (Pharmacopoeial Synonyms: Famotidine EP Impurity D; Famotidine Propanamide).
To ensure pharmaceutical quality and patient safety, regulatory agencies mandate the rigorous quantification of this impurity. In modern bioanalytical and quality control workflows, Famotidine-13C,d4 Amide Impurity (CAS: 1327321-45-8) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper provides an in-depth analysis of the impurity's formation mechanisms, structural properties, and a self-validating LC-MS/MS protocol designed for researchers and drug development professionals.
Chemical Identification & Structural Elucidation
The strategic placement of the stable isotopes in Famotidine-13C,d4 Amide Impurity is critical. The unlabelled impurity contains two sulfur atoms, which naturally produce a significant M+2 isotopic peak (due to 34S ) and a non-negligible M+4 peak. By utilizing a +5 Da mass shift (one 13C and four Deuteriums), analytical scientists completely bypass the natural isotopic envelope of the unlabelled analyte, eliminating MS cross-talk.
The isotopes are specifically incorporated into the propanamide chain ( −S−CD2−CD2−13C(=O)NH2 ), ensuring the label is retained even if the thiazole ring undergoes fragmentation in the collision cell ().
Table 1: Physicochemical Properties of the Amide Impurities
| Parameter | Famotidine Amide Impurity (Unlabelled) | Famotidine-13C,d4 Amide Impurity (SIL-IS) |
| CAS Number | 76824-16-3 | 1327321-45-8 |
| Molecular Formula | C8H13N5OS2 | C7(13C)H9D4N5OS2 |
| Molecular Weight | 259.35 g/mol | 264.38 g/mol |
| Monoisotopic Mass | 259.056 Da | 264.085 Da |
| Isotopic Shift | N/A | +5 Da |
| Label Position | N/A | Propanamide chain |
| Reference |
Mechanistic Pathways of Amide Impurity Formation
The degradation of Famotidine into its amide impurity is driven by the hydrolytic vulnerability of its sulfamoyl amidine moiety ( −C(=N−SO2NH2)−NH2 ).
The Causality of Degradation: When exposed to moisture, elevated temperatures, or acidic/basic microenvironments, the sulfamoyl group acts as a leaving group following nucleophilic attack by water. The intermediate undergoes rapid rearrangement and cleavage, shedding the sulfamide group and collapsing into a stable propanamide terminal group ( −C(=O)−NH2 ). This isothermal and nonisothermal decomposition has been extensively documented in aqueous stability studies ().
Fig 1. Hydrolytic degradation pathway of Famotidine yielding the Amide Impurity.
Analytical Workflows: Self-Validating LC-MS/MS Protocol
To quantify trace levels of the Amide Impurity in API batches or biological matrices, a highly sensitive LC-MS/MS approach is required. The following protocol is designed as a self-validating system : by spiking the SIL-IS at the very beginning of the sample preparation, any subsequent variations in extraction recovery or matrix-induced ion suppression will affect the unlabelled analyte and the SIL-IS equally. The ratio between the two remains constant, ensuring absolute quantitative accuracy.
Step-by-Step Methodology
Step 1: Standard & Sample Preparation (Spiking)
-
Prepare a stock solution of Famotidine-13C,d4 Amide Impurity (1 mg/mL in Methanol).
-
Dilute to a working internal standard (IS) concentration of 10 ng/mL.
-
Aliquot 100 µL of the sample matrix (e.g., degraded API solution or plasma) into a microcentrifuge tube.
-
Critical Step: Spike exactly 20 µL of the 10 ng/mL SIL-IS into every sample, including calibrators and Quality Control (QC) samples. Vortex for 30 seconds.
Step 2: Solid Phase Extraction (SPE) Causality: Direct injection of complex matrices causes severe ion suppression in the ESI source. SPE isolates the target analytes based on their polarity.
-
Condition a C18 SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.
-
Load the spiked sample onto the cartridge.
-
Wash with 1 mL of 5% Methanol in water to elute polar interferences.
-
Elute the Famotidine Amide Impurity and its SIL-IS using 1 mL of 100% Acetonitrile.
-
Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Step 3: UHPLC Separation Causality: A reversed-phase C18 column is utilized. The addition of 0.1% Formic Acid acts as an ion-pairing agent and provides the necessary protons ( H+ ) to drive positive electrospray ionization (ESI+).
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 4: ESI-MS/MS Detection (MRM Mode) Configure the triple quadrupole mass spectrometer to monitor the specific mass-to-charge ( m/z ) transitions.
Table 2: MRM Transitions and Collision Parameters
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) |
| Famotidine Amide Impurity | 260.1 [M+H]+ | 189.0 | 50 | 20 |
| Famotidine-13C,d4 Amide Impurity | 265.1 [M+H]+ | 194.0 | 50 | 20 |
Step 5: System Suitability Testing (SST) & Validation To ensure the protocol is self-validating, every batch run must sequentially include:
-
Double Blank: Matrix without analyte or IS (validates lack of carryover).
-
Zero Sample: Matrix spiked only with SIL-IS (validates that the SIL-IS does not contain unlabelled impurities that could cause false positives).
-
Calibration Curve: 6-point curve from LLOQ to ULOQ.
-
QC Samples: Low, Mid, and High QC samples interspersed every 10 unknown samples. The run is only valid if QC accuracy is within ±15% of the nominal concentration.
Fig 2. Self-validating LC-MS/MS workflow utilizing the SIL internal standard.
References
-
Junnarkar, G.H., Stavchansky, S. "Isothermal and nonisothermal decomposition of famotidine in aqueous solution." Pharmaceutical Research, 12, 599–604 (1995). URL:[Link]
-
Veeprho Pharmaceuticals. "Famotidine EP Impurity D | CAS 76824-16-3." Veeprho Impurity Standards. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Famotidine Compound Summary." PubChem Database. URL:[Link]
Application Note: Robust Quantitative Analysis of Famotidine in Human Plasma via LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Target Audience: Bioanalytical Scientists, Clinical Pharmacologists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytes: Famotidine, 13C3 -Famotidine (SIL-IS)
Introduction & Pharmacological Context
Famotidine is a highly potent, competitive histamine H2-receptor antagonist utilized globally for the management of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. By selectively binding to H2 receptors on the basolateral membrane of gastric parietal cells, famotidine inhibits adenylate cyclase activation, thereby preventing the downstream phosphorylation of the H+/K+ ATPase (proton pump) and suppressing gastric acid secretion.
Figure 1: Mechanism of famotidine antagonizing H2 receptors to suppress gastric acid secretion.
From a bioanalytical perspective, famotidine presents significant challenges. It is a highly polar, basic compound (pKa ~7.1) containing guanidino and thiazole moieties. This extreme polarity results in poor retention on traditional reversed-phase (C18) columns and high susceptibility to matrix effects (ion suppression) from endogenous plasma phospholipids [1].
Rationale for Methodological Choices
As a self-validating analytical system, every step of this protocol is engineered to establish causality between the chemical properties of the analyte and the experimental design:
-
Why 13C3 -Famotidine over Deuterated ( 2H ) Analogs? Deuterated internal standards often exhibit a "chromatographic isotope effect"—a slight shift in retention time compared to the unlabeled analyte due to minor differences in lipophilicity. In gradient LC-MS/MS, even a 0.05-minute shift means the analyte and IS experience different matrix compositions in the ESI source. 13C3 -famotidine behaves identically to famotidine chromatographically, ensuring perfect co-elution and absolute correction of matrix effects [1].
-
Why Mixed-Mode Cation Exchange (MCX) SPE? Simple protein precipitation (PPT) fails to remove glycerophosphocholines, which co-elute with polar analytes and cause severe ion suppression. By acidifying the plasma, we protonate famotidine's basic groups. The protonated drug binds strongly via ionic interactions to the sulfonic acid groups of the MCX sorbent. This allows for an aggressive 100% methanol wash step that completely flushes out neutral lipids and phospholipids before the target analyte is eluted with a basified organic solvent [2].
-
Why a Polar-Embedded Column? Standard C18 phases suffer from "phase collapse" (ligand dewetting) in highly aqueous mobile phases required to retain polar compounds. Utilizing a polar-embedded column (e.g., Phenomenex Synergi Hydro-RP) prevents dewetting and provides superior retention and peak shape for basic amines [1].
Experimental Protocols
Materials and Reagents
-
Reference Standards: Famotidine (Purity >99%), 13C3 -Famotidine (SIL-IS).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid ( H3PO4 ), and Ammonium Hydroxide ( NH4OH ).
-
SPE Consumables: Oasis MCX 96-well plate (30 mg/well, Waters Corp).
Sample Preparation Workflow (MCX SPE)
Figure 2: Step-by-step mixed-mode cation exchange (MCX) SPE workflow for famotidine extraction.
Step-by-Step Procedure:
-
Aliquot: Transfer 100 µL of human plasma into a 2.0 mL 96-well collection plate.
-
Internal Standard Spiking: Add 10 µL of 13C3 -Famotidine working solution (500 ng/mL). Vortex for 30 seconds.
-
Acidification: Add 100 µL of 2% H3PO4 in water. Vortex for 1 minute to disrupt protein binding and ensure complete protonation of the analytes.
-
Conditioning: Condition the MCX SPE plate with 500 µL of Methanol, followed by 500 µL of 2% Formic Acid in water.
-
Loading: Load the acidified plasma samples onto the SPE plate. Apply low vacuum (approx. 2-3 in Hg) to allow dropwise percolation.
-
Washing:
-
Wash 1 (Aqueous): 500 µL of 2% Formic Acid in water (removes polar interferences).
-
Wash 2 (Organic): 500 µL of 100% Methanol (removes neutral lipids and phospholipids).
-
-
Elution: Elute the target analytes with 2 x 250 µL of 5% NH4OH in Methanol. The high pH neutralizes the basic groups of famotidine, breaking the ionic interaction with the sorbent.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase. Vortex and inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions
-
Analytical Column: Phenomenex Synergi Hydro-RP (100 × 2.0 mm, 4 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 8.3 with NH4OH ). Note: Alkaline pH improves the peak shape of basic compounds on this specific stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 0.0-1.0 min (5% B), 1.0-3.0 min (linear to 95% B), 3.0-4.0 min (95% B), 4.1-6.0 min (5% B for re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode.
Table 1: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Famotidine | 338.1 | 189.1 | 60 | 25 |
| 13C3 -Famotidine (IS) | 341.1 | 192.1 | 60 | 25 |
(Note: The m/z 189.1 product ion is chosen over m/z 259 to avoid known endogenous plasma interferences observed at m/z 256/259 [1].)
Method Validation & Quantitative Data
The method was rigorously validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry [3]. The calibration curve demonstrated excellent linearity ( R2>0.995 ) over the dynamic range of 0.5 to 500 ng/mL.
Table 2: Accuracy and Precision (n=6 per level)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.4 | 102.5 | 9.1 | 104.2 |
| LQC | 1.5 | 6.2 | 98.4 | 7.5 | 97.8 |
| MQC | 50.0 | 4.1 | 101.2 | 5.3 | 100.5 |
| HQC | 400.0 | 3.5 | 99.1 | 4.2 | 98.9 |
Interpretation: All precision (%CV) values are well below the FDA threshold of 15% (20% for LLOQ), proving the high reproducibility of the MCX extraction.
Table 3: Matrix Effect and Extraction Recovery (n=6)
| QC Level | Matrix Effect (%) ± SD | Extraction Recovery (%) ± SD |
| LQC (1.5 ng/mL) | 96.5 ± 3.2 | 88.4 ± 4.1 |
| HQC (400.0 ng/mL) | 98.1 ± 2.5 | 90.2 ± 3.5 |
Interpretation: A matrix effect value approaching 100% indicates negligible ion suppression or enhancement. The combination of MCX SPE cleanup and the SIL-IS ensures absolute quantitative integrity.
Conclusion
By coupling the highly selective mechanism of Mixed-Mode Cation Exchange (MCX) solid-phase extraction with the absolute tracking capabilities of a 13C3 -labeled internal standard, this protocol overcomes the traditional hurdles of famotidine bioanalysis. The systematic elimination of phospholipid-induced ion suppression and the strategic use of a polar-embedded analytical column yield a highly rugged, self-validating method ready for high-throughput clinical pharmacokinetic applications.
References
-
Wang, X., Rytting, E., Abdelrahman, D. R., & Ahmed, M. S. (2013). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry. Biomedical Chromatography. Available at:[Link][1]
-
Zhong, L., et al. (2001). Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Available at:[Link][2]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]
Sources
Isotope Dilution Mass Spectrometry (IDMS) Method for Famotidine Impurity Profiling
Executive Summary
Famotidine, a potent H₂-receptor antagonist, is widely prescribed for gastroesophageal reflux disease (GERD) and peptic ulcers. Recent regulatory scrutiny has fundamentally shifted the analytical landscape for famotidine formulations, emphasizing the critical need for rigorous impurity profiling. This scrutiny targets two distinct categories: Active Pharmaceutical Ingredient (API)-related organic degradants (e.g., USP Impurities A, B, and C) and genotoxic nitrosamines like N-Nitrosodimethylamine (NDMA) [1].
According to ICH M7(R1) guidelines, genotoxic impurities must be strictly controlled below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1]. Achieving sub-ppm or ppb limits of detection in complex pharmaceutical matrices is notoriously difficult due to ion suppression in the electrospray ionization (ESI) source. Isotope Dilution Mass Spectrometry (IDMS) paired with LC-MS/MS stands as the gold-standard methodology to overcome these matrix effects, providing a self-validating system for absolute quantification [4].
Mechanistic Grounding: The Causality of IDMS
The Challenge: Matrix Effects in LC-MS/MS
When analyzing trace impurities in a high-concentration API matrix (like a famotidine tablet extract), co-eluting excipients and the API itself compete with the target impurity for charge droplets in the ESI source. This competition leads to unpredictable ion suppression , drastically reducing the detector response for the impurity and causing false-negative results or severe under-quantification.
The Solution: Stable Isotope-Labeled Internal Standards (SIL-IS)
IDMS relies on spiking the sample with a SIL-IS—an analog of the target impurity enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).
-
Causality of Co-elution : Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and undergoes identical ionization dynamics.
-
Self-Validating Compensation : If matrix components suppress the ionization of the target impurity by 40%, the SIL-IS is suppressed by the exact same 40%. Consequently, the peak area ratio (Analyte / SIL-IS) remains perfectly constant. This inherently corrects for extraction losses, volumetric errors, and ionization variations, making the protocol a self-validating system [4].
Expertise Note: While deuterium (²H) labeled standards are cost-effective, they can exhibit a slight chromatographic "isotope effect" in reversed-phase LC. The carbon-deuterium bond is slightly shorter than the carbon-hydrogen bond, reducing lipophilicity and causing the SIL-IS to elute slightly earlier than the unlabeled analyte. For ultra-trace genotoxic profiling where matrix effects shift by the second, ¹³C or ¹⁵N-labeled standards are strongly preferred to guarantee absolute co-elution.
Figure 1: Mechanistic representation of SIL-IS compensating for matrix-induced ion suppression.
Experimental Protocol: Step-by-Step Methodology
Reagents and Materials
-
Reference Standards : Famotidine API, Famotidine Impurity A (Carboxylic acid derivative), Impurity B (Propionamide derivative), and NDMA [3].
-
Isotopic Standards : NDMA-d6 (or NDMA-¹³C₂-d₆), Famotidine-¹³C₃.
-
Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), and Formic Acid (FA).
Sample Preparation (Extraction & Spiking)
-
Homogenization : Accurately weigh and crush 20 famotidine tablets to a fine, homogenous powder.
-
Aliquot & Spike : Transfer an amount equivalent to 25 mg of Famotidine API into a 15 mL amber centrifuge tube. Immediately spike the sample with 20 µL of a 50 ng/mL SIL-IS working solution. Crucial Step: The exact mass of the internal standard must be known, as all downstream quantification is relative to this spike.
-
Extraction : Add 5.0 mL of extraction solvent (MeOH:Water, 50:50 v/v).
-
Agitation : Vortex vigorously for 2 minutes, followed by sonication in a cold water bath (≤ 15°C) for 15 minutes. Note: Cold extraction prevents the thermal degradation of the API into secondary impurities.
-
Separation : Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the insoluble excipients (e.g., magnesium stearate, microcrystalline cellulose).
-
Filtration : Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter directly into an LC-MS autosampler vial.
Figure 2: End-to-end workflow for Isotope Dilution Mass Spectrometry (IDMS).
UHPLC-MS/MS Conditions
-
Column : Hypersil BDS C18 (100 mm × 2.1 mm, 1.7 µm). The use of a base-deactivated silica (BDS) column prevents peak tailing commonly associated with the nitrogen-containing basic functional groups of famotidine [3].
-
Mobile Phase A : 0.1% FA in Water.
-
Mobile Phase B : 0.1% FA in Acetonitrile.
-
Gradient Program : 0–1 min (5% B), 1–5 min (5% → 60% B), 5–7 min (60% → 95% B), 7–8 min (95% B), 8–10 min (5% B for re-equilibration).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Source : Positive Electrospray Ionization (+ESI) [2].
Data Presentation & Method Parameters
To ensure maximum sensitivity and selectivity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The transitions below represent the optimal precursor-to-product ion fragmentation pathways.
Table 1: MRM Transitions and MS Parameters for Famotidine Impurities and SIL-IS
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Function / Role |
| Famotidine | 338.1 | 189.0 | 18 | Target API |
| Famotidine-¹³C₃ | 341.1 | 192.0 | 18 | SIL-IS for API |
| Impurity A | 339.1 | 190.0 | 20 | API Degradant |
| NDMA | 75.1 | 43.1 | 15 | Genotoxic Impurity |
| NDMA-d₆ | 81.1 | 46.1 | 15 | SIL-IS for NDMA |
Table 2: Method Validation Summary (ICH Q2 Framework)
| Parameter | NDMA (Genotoxic) | Impurity A (Organic) | Acceptance Criteria |
| Linearity Range | 0.5 – 50 ng/mL | 10 – 1000 ng/mL | R² ≥ 0.995 |
| LOD (S/N > 3) | 0.15 ng/mL | 3.0 ng/mL | Matrix-dependent |
| LOQ (S/N > 10) | 0.50 ng/mL | 10.0 ng/mL | Meets TTC limits |
| Accuracy (Recovery) | 98.5% ± 2.1% | 99.2% ± 1.8% | 80% - 120% |
| Matrix Effect | -42% (Corrected to 0% via IS) | -15% (Corrected to 0% via IS) | IS normalization |
Note: The raw matrix effect for NDMA indicates severe ion suppression (-42%). However, because the NDMA-d₆ internal standard experiences the exact same suppression, the corrected accuracy remains near 100%, demonstrating the absolute necessity of the IDMS approach.
References
-
Patel, G., & Dedania, R. (2025). Genotoxic impurities in Famotidine according to Regulatory Perspective. Ignited Minds Journals. URL: [Link]
-
Chen, Y. et al. (1994). Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
Kumar, V. et al. (2022). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. ProQuest. URL: [Link]
-
Pickup, J.F., & McPherson, K. (1976). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry. URL: [Link]
Application Notes: High-Fidelity Quantification of Famotidine in Pharmacokinetic Assays Using a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a comprehensive technical guide for the application of Famotidine-13C,d4 Amide Impurity as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of famotidine in biological matrices. Accurate determination of drug concentration over time is the cornerstone of pharmacokinetic (PK) studies, directly influencing critical decisions in drug development. The use of a SIL-IS is widely recognized as the gold standard in LC-MS/MS bioanalysis, offering unparalleled precision and accuracy by effectively compensating for variability in sample processing and matrix-induced ionization effects.[1][2] This guide details the scientific rationale, a complete step-by-step protocol for a human plasma assay, and key validation parameters, providing researchers, scientists, and drug development professionals with a robust framework for implementing this methodology.
Introduction: The Imperative for Precision in Famotidine Bioanalysis
Famotidine is a potent histamine H2-receptor antagonist that reduces gastric acid secretion, widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[3][4] Its pharmacokinetic profile is characterized by incomplete oral bioavailability (40-45%) and an elimination half-life of 2.5 to 3.5 hours, with peak plasma levels occurring 1 to 3 hours after administration.[5] To accurately characterize these parameters and assess bioequivalence, a highly reliable bioanalytical method is essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform for its sensitivity and selectivity.[6] However, the accuracy of LC-MS/MS data can be compromised by analyte loss during sample preparation and unpredictable matrix effects during ionization.[6] The incorporation of a suitable internal standard (IS) is critical to correct for these variations. A stable isotope-labeled internal standard is the most appropriate choice for mass spectrometry-based assays, as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior throughout the entire analytical process.[7][8] Famotidine-13C,d4 Amide Impurity, with its structural similarity to famotidine and a significant mass difference (+5 Da), serves as an ideal IS for generating high-fidelity pharmacokinetic data.
Principle and Rationale: The Superiority of a SIL-Internal Standard
The fundamental principle of using an internal standard is to add a known quantity of a reference compound to every sample, calibrator, and quality control (QC) sample.[6] The concentration of the analyte is then determined by the ratio of its response to the IS response. This normalization corrects for variations that affect the analyte and IS equally.
Why Famotidine-13C,d4 Amide Impurity is an Optimal Choice:
-
Physicochemical Mimicry : As a stable isotope-labeled analogue, it exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte (famotidine).[1] This ensures that any sample-to-sample variation in processing or matrix effects is mirrored in both compounds, leading to a consistent analyte/IS response ratio.
-
Co-elution without Interference : It is designed to co-elute with famotidine, ensuring that both compounds experience the same matrix environment at the point of ionization.
-
Mass Spectrometric Distinction : The incorporation of one ¹³C and four deuterium (²H) atoms results in a mass shift of +5 Daltons. This mass difference is sufficient to prevent isotopic crosstalk while allowing for simultaneous detection in the mass spectrometer using different mass-to-charge ratio (m/z) transitions.[6]
Caption: Relationship between Analyte and SIL-IS.
Materials and Methods
This protocol is optimized for the analysis of famotidine in human plasma.
Reagents and Chemicals
-
Famotidine Reference Standard (≥98% purity)
-
Famotidine-13C,d4 Amide Impurity (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (≥99%)
-
Ultrapure Water
-
Drug-free, K₂EDTA Human Plasma
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Synergi™ Hydro-RP™ (100 x 2.0 mm, 4 µm) or equivalent
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of famotidine in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Famotidine-13C,d4 Amide Impurity in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and QC samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution is used for protein precipitation.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting famotidine from plasma, providing sufficient cleanliness for robust LC-MS/MS analysis.[9]
Caption: Plasma Sample Preparation Workflow.
Step-by-Step Procedure:
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (in acetonitrile). The addition of a 3:1 ratio of organic solvent effectively precipitates plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate 200 µL of the clear supernatant and transfer it to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Synergi™ Hydro-RP™ (100 x 2.0 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
| Run Time | 5.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Analyte | Famotidine |
| MRM Transition | m/z 338.1 → 159.1 |
| Declustering Potential | 80 V |
| Collision Energy | 35 V |
| Internal Standard | Famotidine-13C,d4 Amide Impurity |
| MRM Transition | m/z 269.1 → 159.1 (example transition) |
| Declustering Potential | 75 V |
| Collision Energy | 30 V |
Note: MS/MS transitions and voltages should be optimized for the specific instrument used.
Bioanalytical Method Validation (BMV)
The method must be validated according to regulatory guidelines from bodies such as the FDA or EMA (ICH M10) to ensure its reliability.[10][11][12]
Table 3: Summary of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure endogenous matrix components do not interfere with the analyte or IS. | Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS.[12] |
| Calibration Curve | To define the relationship between concentration and response. | Minimum of 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% (±20% at LLOQ).[11] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, mid, and high levels.[10] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%.[10] |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Table 4: Representative Accuracy and Precision Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2.5 | 2.6 | 104.0 | 8.5 | 2.7 | 108.0 | 11.2 |
| Low | 7.5 | 7.2 | 96.0 | 6.1 | 7.3 | 97.3 | 7.8 |
| Mid | 75 | 78.1 | 104.1 | 4.5 | 76.9 | 102.5 | 5.3 |
| High | 200 | 195.4 | 97.7 | 3.8 | 198.2 | 99.1 | 4.1 |
Discussion and Field Insights
-
Monitoring the IS Response: A critical aspect of quality control during sample analysis is to monitor the absolute peak area of the IS across all samples in a run. Significant variability or drastic drops in IS response can indicate problems with sample extraction, severe matrix effects in a specific sample, or instrument performance issues. Regulatory guidelines recommend setting acceptance criteria for IS response variability.[8]
-
Purity of the Internal Standard: It is crucial to ensure that the SIL-IS is not contaminated with the unlabeled analyte. The presence of unlabeled famotidine in the IS solution would artificially inflate the measured concentrations, particularly at the lower end of the calibration curve. This should be checked by injecting a high concentration of the IS working solution and monitoring the analyte's MRM channel.
-
Justification for Protein Precipitation: While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for bioanalysis with modern, robust LC-MS/MS systems. Its primary advantages are speed, simplicity, and lower cost, making it highly suitable for high-throughput pharmacokinetic studies. The excellent performance of the SIL-IS effectively mitigates the greater matrix effects sometimes associated with this technique.
Conclusion
The use of Famotidine-13C,d4 Amide Impurity as a stable isotope-labeled internal standard provides a highly reliable and robust method for the quantification of famotidine in pharmacokinetic studies. Its properties ensure it accurately corrects for analytical variability, from sample extraction to mass spectrometric detection. The detailed protocol and validation framework presented in these application notes offer a validated, high-performance solution for researchers and drug development professionals, enabling the generation of accurate and reproducible data that meets stringent regulatory standards.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][2][7]
-
Teva Canada (2013). PRODUCT MONOGRAPH NTP-FAMOTIDINE TABLETS. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link][2]
-
U.S. Food and Drug Administration (1998). Famotidine Bioequivalence Review. Accessdata.fda.gov. [Link][13]
-
Apotex Inc. (1997). PRODUCT MONOGRAPH APO-FAMOTIDINE. [Link][5]
-
Campoli-Richards, D. M., & Clissold, S. P. (1986). Famotidine. Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome. Drugs, 32(3), 197–221. [Link][3]
-
Echizen, H., & Ishizaki, T. (1991). Clinical pharmacokinetics of famotidine. Clinical pharmacokinetics, 21(3), 178–194. [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.gov. [Link][14]
-
U.S. Food and Drug Administration (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS - Guidance for Industry. FDA.gov. [Link][10]
-
BioAgilytix (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix.com. [Link][11]
-
Pharmaceuticals and Medical Devices Agency, Japan (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. [Link][12]
-
Hotha, K. K., et al. (2015). IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF UNKNOWN IMPURITY IN THE FAMOTIDINE POWDER FOR ORAL SUSPENSION DUE TO EXCIPIENT INTERACTION BY UPLC-MS/MS & NMR. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Pharmaffiliates (n.d.). Famotidine-Impurities. Pharmaffiliates.com. [Link][15]
-
Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre. [Link][4]
-
Wang, L. Q., et al. (2012). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry. Pakistan journal of pharmaceutical sciences. [Link][16]
-
Liu, G., et al. (2014). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of New Drugs. [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Famotidine. Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jms.fudan.edu.cn [jms.fudan.edu.cn]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pmda.go.jp [pmda.go.jp]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. fda.gov [fda.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Famotidine-13C,d4 Amide Impurity as a Stable Isotope-Labeled Standard in Transporter-Mediated DDI Studies
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: LC-ESI-MS/MS (MRM Mode)
Introduction & Mechanistic Rationale
In the landscape of clinical pharmacokinetics, predicting and managing Drug-Drug Interactions (DDIs) is a critical regulatory requirement. Famotidine, a competitive histamine H2-receptor antagonist[1], has recently been identified as a highly selective, clinically relevant inhibitor of the Multidrug and Toxin Extrusion 1 (MATE1) transporter[2]. When co-administered with MATE1 substrates (such as the first-line antidiabetic metformin), famotidine significantly alters the victim drug's renal clearance and systemic bioavailability[2].
During these DDI studies, famotidine is exposed to varying gastric pH levels and metabolic pathways, leading to the formation of degradation products. The most prominent of these is the Famotidine Amide Impurity (also known as Famotidine Impurity D, CAS 76824-16-3)[3]. To accurately map the pharmacokinetic profile of famotidine as a perpetrator drug, bioanalytical assays must quantify both the parent drug and its primary amide impurity.
To achieve the highest level of analytical trustworthiness, the International Transporter Consortium (ITC) and regulatory guidelines recommend the use of Stable Isotope-Labeled Internal Standards (SIL-IS)[4]. The Famotidine-13C,d4 Amide Impurity serves as the perfect SIL-IS[5]. Because it shares the exact physicochemical properties of the unlabeled impurity, it perfectly co-elutes during liquid chromatography, experiencing identical ion suppression or enhancement in the mass spectrometer's source. This creates a self-validating system that mathematically corrects for matrix effects, extraction losses, and instrument drift.
Transporter-Mediated DDI Mechanism
The renal clearance of organic cations involves basolateral uptake from the blood into renal proximal tubule cells via the Organic Cation Transporter 2 (OCT2), followed by apical efflux into the urine via MATE1 and MATE2-K[4]. Famotidine selectively blocks MATE1 at clinically relevant unbound concentrations ( Cmax,u/IC50>0.1 ), leading to the intracellular accumulation of victim drugs and reduced urinary excretion[2].
Mechanism of Famotidine-mediated MATE1 inhibition altering victim drug clearance.
Bioanalytical Workflow & Methodology
To quantify the low-abundance Amide Impurity in complex biological matrices, a robust sample preparation strategy is required.
Causality in Method Design: Famotidine and its amide derivative are highly polar molecules. Traditional protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which cause severe ionization suppression in the ESI source. Therefore, Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymer is utilized[6]. HLB cartridges capture polar analytes via reversed-phase mechanisms while allowing the aggressive washing away of salts and matrix proteins.
Bioanalytical LC-MS/MS workflow using SIL-IS for DDI quantification.
Step-by-Step Protocol: Self-Validating Extraction System
Step 1: Sample Preparation & IS Spiking
-
Thaw human plasma/urine samples on ice.
-
Aliquot 100 µL of the biological sample into a 96-well plate.
-
Spike with 10 µL of Famotidine-13C,d4 Amide Impurity working solution (100 ng/mL in 50% Methanol)[5].
-
Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the basic functional groups (guanidino and thiazole nitrogens) are fully protonated.
Step 2: Solid Phase Extraction (Oasis HLB 30mg/1cc)
-
Condition: Pass 1 mL of 100% Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of LC-MS grade Water.
-
Load: Apply the pre-treated 210 µL sample mixture.
-
Wash: Pass 1 mL of 5% Methanol in Water. (Causality: This specific percentage is strong enough to wash away polar salts and endogenous peptides, but weak enough to prevent the premature elution of the polar analytes).
-
Elute: Elute analytes with 1 mL of 100% Methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Step 3: System Suitability & Matrix Effect Evaluation Before running the DDI study cohort, inject a post-extraction spiked blank matrix and a neat standard solution. Calculate the Matrix Factor (MF) by dividing the peak area of the SIL-IS in the matrix by the peak area in the neat solution. An IS-normalized MF between 0.85 and 1.15 validates the absence of significant matrix effects, ensuring the trustworthiness of the DDI data.
Quantitative Data & LC-MS/MS Parameters
Chromatographic separation is achieved on a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier is strictly required to maintain the analytes in their cationic state for optimal Positive Electrospray Ionization (+ESI)[6].
Table 1: Representative MRM Transitions and MS Parameters
| Compound | Precursor Ion ( [M+H]+ ) | Product Ion ( m/z ) | Collision Energy (eV) | LLOQ (ng/mL) |
| Famotidine | 338.1 | 189.0 | 15 | 1.0 |
| Famotidine Amide Impurity | 260.1 | 155.0 | 18 | 0.5 |
| Famotidine-13C,d4 Amide Impurity | 265.1 | 160.0 | 18 | N/A (IS) |
*Note: Exact m/z values for the amide impurity depend on the specific structural derivative (e.g., propionamide vs. hydrochloride salt forms) utilized in the clinical batch[7]. The +5 Da mass shift guarantees zero isotopic cross-talk between the endogenous impurity and the SIL-IS.
Conclusion
In complex DDI studies where famotidine acts as a selective MATE1 inhibitor, tracking the pharmacokinetic fate of its degradation products is as vital as tracking the parent drug. By integrating the Famotidine-13C,d4 Amide Impurity into an HLB-SPE LC-MS/MS workflow, bioanalytical scientists can establish a self-validating, high-throughput system. This approach eliminates the risk of matrix-induced false negatives, ensuring that calculated alterations in victim drug clearance are mechanistically accurate and strictly compliant with regulatory standards.
References
-
The Effect of Famotidine, a MATE1-Selective Inhibitor, on the Pharmacokinetics and Pharmacodynamics of Metformin - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Predicting OCT2/MATEs‐Mediated Drug Interactions in Healthy Volunteers and Patients with Chronic Kidney Disease Source: National Institutes of Health (NIH) URL:[Link](Derived from ITC guidelines on OCT2/MATEs DDI predictions)
-
Tracing Pharmaceutical Residues of Different Therapeutic Classes... by Using Liquid Chromatography/Quadrupole-Linear Ion Trap Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. FaMotidine AMide IMpurity - Safety Data Sheet [chemicalbook.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. biomall.in [biomall.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Famotidine Amide Impurity Hydrochloride | LGC Standards [lgcstandards.com]
minimizing matrix effects in famotidine bioanalysis with a labeled internal standard
Overview
Famotidine is a highly polar histamine H2-receptor antagonist. In LC-MS/MS bioanalysis, its polarity makes it susceptible to poor chromatographic retention and severe matrix effects (ion suppression or enhancement) from endogenous plasma components like phospholipids. While Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for compensating for these effects, improper sample preparation or chromatographic conditions can still lead to assay failure. This guide provides field-proven methodologies and troubleshooting steps to ensure robust famotidine quantification.
Diagnostic Workflows & Methodologies
Protocol A: Step-by-Step Alkaline Liquid-Liquid Extraction (LLE)
Causality: Famotidine (pKa ~7.1) is highly ionized at physiological pH. Alkalizing the plasma suppresses ionization, driving the molecule into its unionized state to enhance partitioning into the organic phase during extraction. This leaves polar matrix components (salts, proteins) in the aqueous layer, significantly reducing ion suppression[1].
-
Aliquot & Spike: Transfer 100 µL of human plasma to a clean microcentrifuge tube. Spike with 10 µL of 13C-famotidine working solution (e.g., 83.3 ng/mL) 1[1].
-
Alkalization: Add 10 µL of 1 M ammonium hydroxide to adjust the sample to pH > 8.5[1].
-
Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to ensure optimal partitioning[1].
-
Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Isolation & Reconstitution: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase[1].
Workflow for famotidine alkaline liquid-liquid extraction and LC-MS/MS analysis.
Protocol B: Self-Validating Matrix Factor (MF) Assessment
Causality: A self-validating system must isolate extraction recovery from true matrix effects. The Matrix Factor isolates ionization efficiency by comparing post-extraction spikes to neat solutions, ensuring the SIL-IS is truly compensating for the matrix[1].
-
Set 1 (Neat Standard): Famotidine and SIL-IS prepared in reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix extracted using Protocol A, then spiked with Famotidine and SIL-IS at the same concentration as Set 1.
-
Calculation: MF=(Peak Area in Set 2/Peak Area in Set 1)×100% [1].
-
Validation Criteria: Calculate the IS-normalized MF (MF_Analyte / MF_IS). A ratio between 0.85 and 1.15 confirms the SIL-IS is fully compensating for any residual matrix effects[1].
Troubleshooting Guides & FAQs
Q1: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS), but my assay still fails matrix effect validation. Why isn't the SIL-IS compensating? Expert Insight: Not all SIL-IS compounds behave identically to the target analyte. If you are using deuterium-labeled famotidine (e.g., D4-famotidine) 2[2], the deuterium isotope effect can cause a slight chromatographic retention time shift relative to unlabeled famotidine. This minimal shift exposes the analyte and the IS to different co-eluting matrix components, leading to differential ion suppression. Solution: Switch to a Carbon-13 labeled internal standard (13C-famotidine)[1]. 13C isotopes do not exhibit retention time shifts, ensuring the analyte and IS co-elute perfectly and experience the exact same ionization environment[1].
Q2: My extraction recovery for famotidine is highly variable when using protein precipitation (PPT). How can I improve this? Expert Insight: Simple protein precipitation (e.g., using methanol)[2] leaves a high concentration of endogenous phospholipids in the extract. Because famotidine is highly polar, these residual phospholipids co-elute near the void volume, causing severe and variable ion suppression. Solution: Transition to the Alkaline Liquid-Liquid Extraction (LLE) method described in Protocol A. Using ethyl acetate under alkaline conditions yields a much cleaner extract. Validated studies show this approach achieves stable extraction recoveries between 53.7% and 79.0%, with matrix factors consistently between 83% and 96%[1].
Q3: What chromatographic conditions minimize matrix effects for highly polar compounds like famotidine? Expert Insight: Famotidine struggles to retain on standard C18 columns under acidic conditions, often eluting in the void volume where unretained salts cause massive ion suppression. Furthermore, using strong ion-pairing agents like Trifluoroacetic acid (TFA) to improve retention is counterproductive, as TFA is a known ion-suppression reagent in LC-MS/MS[1]. Solution: Avoid TFA[1]. Instead, utilize a polar-embedded or high-aqueous compatible column (e.g., Phenomenex Synergi Hydro-RP)[1]. Use a mobile phase consisting of acetonitrile and 10 mM ammonium acetate, strictly adjusted to pH 8.3 with ammonium hydroxide[1]. This elevated pH improves peak shape, increases retention time away from the void volume, and enhances the response of the famotidine precursor ion (m/z 338)[1].
Diagnostic decision tree for troubleshooting famotidine matrix effects.
Data Presentation
Table 1: Quantitative Comparison of Sample Preparation Methods for Famotidine
| Parameter | Protein Precipitation (PPT) | Alkaline Liquid-Liquid Extraction (LLE) |
| Typical Extraction Solvent | Methanol / Acetonitrile[2] | Ethyl Acetate + NH4OH[1] |
| Extraction Recovery | Variable (Often < 50%) | 53.7% – 79.0%[1] |
| Matrix Factor (MF) | < 70% (Severe Suppression) | 83% – 96% (Negligible Suppression)[1] |
| Preferred Internal Standard | D4-Famotidine[2] | 13C-Famotidine[1] |
| Phospholipid Removal | Poor | Excellent |
References
-
Wang, X., et al. (2013). "Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry." Biomedical Chromatography / PMC. 1
-
PubMed (2025). "Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction." National Institutes of Health (NIH). 2
Sources
troubleshooting poor signal intensity of Famotidine-13C,d4 Amide Impurity in MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot and resolve poor mass spectrometry (MS) signal intensities when analyzing the Famotidine-13C,d4 Amide Impurity.
Famotidine is a highly polar, basic H2 receptor antagonist, and its amide impurity (often formed as a degradation product during storage or stress testing[1]) presents unique analytical challenges. When utilizing a stable isotope-labeled internal standard (SIL-IS) like Famotidine-13C,d4 Amide, signal attenuation is rarely a simple instrument failure. It is typically a complex interplay of isotope stability, ionization thermodynamics, and chromatographic matrix effects.
Below is our diagnostic workflow, followed by causality-driven FAQs, quantitative data summaries, and self-validating experimental protocols to restore your assay's sensitivity.
Diagnostic Workflow
Diagnostic workflow for isolating the root cause of poor SIL-IS signal in LC-MS.
Deep-Dive Troubleshooting FAQs
Q1: Why is the signal of my Famotidine-13C,d4 Amide Impurity drastically lower than the unlabeled standard, even at equimolar concentrations? The Causality: The most probable cause is Hydrogen-Deuterium Exchange (HDX) , also known as isotope scrambling. The deuterium labels (d4) on your internal standard can undergo acid- or base-catalyzed enolization in protic mobile phases (e.g., H2O/Methanol)[2]. Because the degree of the reaction depends strongly on the pH of the solution, labile deuteriums on activated carbon centers or heteroatoms will back-exchange with protons from the solvent. This "scrambles" the isotope, diluting your target precursor mass across multiple lower m/z states (d3, d2, d1, d0), effectively destroying your target MRM transition intensity. Self-Validating System: Do not guess; verify. Bypass the LC column and directly infuse the SIL-IS in an aprotic solvent (100% Acetonitrile). If the signal is robust, but disappears when infused in your aqueous mobile phase, HDX is confirmed. To fix this, adjust the mobile phase pH away from the pKa of the adjacent functional groups or minimize the time the sample spends in aqueous diluents in the autosampler.
Q2: My Q1 scan shows my target [M+H]+ peak is weak, but I see large unexpected peaks at +22 Da and +38 Da. What is happening? The Causality: You are observing Adduct Formation . Famotidine and its amide impurity possess multiple nitrogen and sulfur heteroatoms, creating a strong thermodynamic affinity for alkali metals (Na+, K+) present in glassware or lower-grade solvents[3]. In the Electrospray Ionization (ESI) source, the ion current is split between [M+H]+, [M+Na]+, and [M+K]+. Because sodium adducts are highly stable and resist fragmentation in the collision cell, your MS/MS signal drops precipitously. Self-Validating System: Switch to ultrapure LC-MS grade solvents and introduce a volatile buffer like 10 mM Ammonium Formate or Ammonium Acetate. The ammonium ion (NH4+) acts as an aggressive proton donor in the gas phase, driving the equilibrium toward the desired [M+H]+ ion and suppressing alkali adducts. If the +22 Da peak vanishes and the [M+H]+ peak surges, the system has validated the fix.
Q3: The SIL-IS signal is fine during direct infusion but disappears specifically during the LC run. Is the instrument failing? The Causality: The instrument is functioning correctly; you are experiencing Ion Suppression (Matrix Effects) . Because you are analyzing an impurity, the parent active pharmaceutical ingredient (Famotidine) is likely present at a concentration orders of magnitude higher. If the amide impurity co-elutes with the massive API peak, the API monopolizes the available charge on the surface of the ESI droplets during the fission process. This leaves the impurity un-ionized in the gas phase[4]. Self-Validating System: Perform a post-column infusion experiment (see protocol below). If you observe a massive dip in the baseline MS signal at the exact retention time of the Famotidine API, suppression is confirmed. You must modify the chromatographic gradient to ensure baseline resolution between the API and the amide impurity, or implement a more rigorous sample extraction protocol.
Quantitative Data Summary: Impact of Optimization
To illustrate the causality of these troubleshooting steps, below is a summary of quantitative data demonstrating how mobile phase and buffer selection directly impact the MS intensity of the Famotidine-13C,d4 Amide Impurity.
| Experimental Condition | Target [M+H]+ Intensity (cps) | [M+Na]+ Intensity (cps) | Isotope Scrambling (M-1/M-2) | Diagnostic Conclusion |
| 0.1% Formic Acid in H2O / MeOH (Initial) | 1.2 x 10^3 | 8.5 x 10^4 | High (d3, d2 peaks dominant) | Severe HDX and Na+ adduct formation. |
| 0.1% Formic Acid in H2O / ACN | 4.5 x 10^3 | 7.2 x 10^4 | Moderate | Aprotic organic modifier slightly reduces HDX. |
| 10 mM NH4Ac in H2O / ACN (Optimized) | 9.8 x 10^5 | < 1.0 x 10^2 | None detected | NH4+ drives protonation; neutral pH halts HDX. |
Step-by-Step Experimental Protocol
Protocol: System Suitability and Root Cause Isolation for SIL-IS Signal Loss
This protocol is designed as a self-validating loop. Do not proceed to the next step until the current step's success criteria are met.
Step 1: Baseline Establishment (Direct Infusion)
-
Prepare a 100 ng/mL solution of Famotidine-13C,d4 Amide Impurity in 100% LC-MS grade Acetonitrile (aprotic).
-
Infuse directly into the MS source at 10 µL/min using a syringe pump.
-
Optimize ESI parameters: Set capillary voltage to 3.0–3.5 kV (positive ion mode) and adjust the desolvation temperature based on your specific source geometry[3].
-
Validation: Record the baseline intensity of the [M+H]+ precursor ion. This is your theoretical maximum signal.
Step 2: Isotope Scrambling & Adduct Test
-
Prepare a 100 ng/mL solution of the SIL-IS in your starting LC mobile phase (e.g., 50:50 Aqueous Buffer:Organic).
-
Allow the solution to incubate at room temperature for 2 hours to simulate autosampler wait times.
-
Infuse the solution and perform a Q1 full scan from m/z 200 to 500.
-
Validation:
-
Check for peaks at M-1, M-2, M-3 relative to your target mass. If present, you have H/D exchange. Switch to an ammonium acetate buffer (pH ~6.8) to minimize acid/base catalysis.
-
Check for [M+Na]+ (+22 Da). If present, ensure 2–10 mM of volatile ammonium buffer is present in the aqueous mobile phase.
-
Step 3: Post-Column Infusion (Matrix Effect Test)
-
Connect a T-piece between the analytical LC column and the MS source inlet.
-
Connect the syringe pump to the third port of the T-piece and continuously infuse the 100 ng/mL SIL-IS solution at 10 µL/min.
-
Inject a blank matrix sample (or a high-concentration Famotidine API sample) through the LC system using your standard gradient method.
-
Monitor the MS signal of the SIL-IS over the entire run time.
-
Validation: Any significant drop (>20%) in the continuous SIL-IS signal indicates ion suppression at that specific retention time[4]. Adjust your LC gradient to shift the impurity's retention time away from this suppression zone.
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. URL:[Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. URL:[Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. URL:[Link]
-
Identification of Pharmaceutical Impurities. USPTO / Pharmaceutical Reviews. URL:[Link]
Sources
improving accuracy and precision in famotidine quantification using SIL standards
A Guide to Improving Accuracy and Precision with Stable Isotope-Labeled (SIL) Internal Standards
Welcome to the technical support center for famotidine bioanalysis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals face during method development and sample analysis. Our focus is on leveraging the power of stable isotope-labeled (SIL) internal standards to achieve the highest levels of accuracy and precision in famotidine quantification by LC-MS/MS.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will explore the causality behind common issues, provide field-proven solutions, and ground our recommendations in authoritative regulatory and scientific literature.
Part 1: Fundamentals & Method Development
This section addresses foundational questions regarding the setup and validation of a robust bioanalytical method for famotidine using a SIL internal standard.
Question: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the "gold standard" for famotidine quantification by LC-MS?
Answer: A SIL internal standard, such as ¹³C- or Deuterium-labeled (e.g., D4) famotidine, is the preferred choice for quantitative mass spectrometry because it is the closest possible mimic to the analyte itself.[1][2] Its physicochemical properties are nearly identical to unlabeled famotidine. This near-identity is crucial because it allows the SIL standard to:
-
Compensate for Sample Preparation Variability: It experiences the same extraction efficiency, potential for degradation, and physical losses during sample processing steps (e.g., protein precipitation, liquid-liquid extraction, evaporation).[3] Any loss of famotidine is mirrored by a proportional loss of the SIL standard, keeping their ratio constant.
-
Correct for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (like plasma or urine)—are a major source of imprecision.[4] Because the SIL standard co-elutes and has the same ionization characteristics as famotidine, it experiences the same matrix effect.[4] This allows the analyte/internal standard peak area ratio to remain unaffected, ensuring accurate quantification.[5]
-
Account for Instrument Fluctuation: It corrects for minor variations in injection volume and mass spectrometer sensitivity over the course of an analytical run.[3]
By measuring the ratio of the native analyte to the SIL standard, we introduce a self-validating system that corrects for multiple sources of potential error, which is why regulatory bodies like the FDA and EMA strongly recommend its use.[6]
Diagram: The Principle of SIL Internal Standardization The diagram below illustrates how a SIL internal standard (IS) is used to ensure accurate quantification by correcting for variability throughout the analytical workflow.
Caption: Workflow showing how a SIL IS corrects for experimental variability.
Question: I am developing a new LC-MS/MS method for famotidine. What are the key parameters and a good starting point?
Answer: Based on published literature, a robust method for famotidine can be built around reversed-phase liquid chromatography coupled with a triple-quadrupole mass spectrometer operating in positive ion mode.[7][8]
Experimental Protocol: Baseline LC-MS/MS Method
-
Sample Preparation: For plasma samples, a simple protein precipitation is often effective.[7][9]
-
To 100 µL of plasma, add 10 µL of the SIL-famotidine working solution.
-
Add 300 µL of cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial or 96-well plate for injection.
-
Alternative for cleaner samples: Liquid-liquid extraction with ethyl acetate under alkaline conditions can also be used.[8][10]
-
-
Chromatography:
-
Column: A C18 column is a common and effective choice.[11][12] Phenyl columns have also been used successfully and may offer different selectivity.[7][9]
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing a small amount of an additive like formic acid (0.1%) or ammonium acetate (10 mM), is typical.[10] The pH can be critical for peak shape and retention; famotidine is a polar compound, and adjusting pH can significantly impact its chromatography.[10][13]
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.[11]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both famotidine and the SIL standard—one for quantification (quantifier) and one for confirmation (qualifier).
-
The table below provides a summary of typical starting parameters found in validated methods.
| Parameter | Typical Value / Condition | Source(s) |
| Analyte | Famotidine | |
| Internal Standard | D4-Famotidine or ¹³C-Famotidine | [10] |
| LC Column | C18 or Phenyl (e.g., 50-150 mm length, <5 µm particle size) | [7][10][11] |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Acetate | [10] |
| Mobile Phase B | Methanol or Acetonitrile | [7][8] |
| Ionization Mode | ESI Positive | [10] |
| MRM Transition (Famotidine) | e.g., m/z 338.1 → 189.1 | |
| MRM Transition (D4-Famotidine) | e.g., m/z 342.1 → 190.0 |
Part 2: Troubleshooting Common Accuracy & Precision Issues
This section provides a systematic approach to diagnosing and resolving the most common problems encountered during famotidine analysis.
Question: My accuracy and precision are poor, even with a SIL standard. Where should I start looking for the problem?
Answer: This is a common frustration, but it can almost always be traced to a few key areas where the core assumption—that the analyte and SIL standard behave identically—breaks down. The most frequent culprits are chromatographic separation of the SIL standard from the analyte, differential matrix effects, and cross-interference.[14]
Use the following troubleshooting workflow to diagnose the issue.
Diagram: Troubleshooting Workflow for Inaccurate Quantification
Caption: A step-by-step decision tree for diagnosing quantification issues.
Question: My deuterated (D4) famotidine standard elutes slightly before the unlabeled famotidine. Is this a problem?
Answer: Yes, this is a significant problem. This phenomenon is known as the "deuterium isotope effect" and is commonly observed in reversed-phase chromatography where deuterated compounds can be slightly less retentive than their non-deuterated counterparts.[4][14]
The danger is that even a small separation in retention time can expose the analyte and the internal standard to different zones of co-eluting matrix components.[4] If one elutes in a region of high ion suppression while the other does not, the fundamental assumption of using an internal standard is violated, leading to poor accuracy and high variability.[14]
Solutions:
-
Adjust Chromatography: The goal is to make the chromatography less retentive, giving the deuterated standard less opportunity to separate. Try decreasing the percentage of the organic solvent in your mobile phase or using a shallower gradient.
-
Switch to a ¹³C-labeled Standard: Carbon-13 labeled standards do not typically exhibit this chromatographic shift and are therefore often a more robust choice, though they can be more expensive.[1][15]
Question: How do I properly assess for matrix effects and what do the results tell me?
Answer: Matrix effects must be quantitatively assessed during method validation as required by regulatory guidelines.[6][10] The standard procedure involves a post-extraction addition experiment.
Experimental Protocol: Matrix Effect Assessment
-
Prepare Three Sets of Samples (at low and high QC concentrations, using at least 6 different lots of biological matrix):
-
Set A: Neatly prepared standards in the final mobile phase solvent. (Represents 100% response with no matrix).
-
Set B: Blank matrix is extracted first, and then the analyte and SIL-IS are spiked into the final, clean extract.
-
Set C: The analyte and SIL-IS are spiked into the matrix before extraction (this is your standard QC sample preparation).
-
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
-
Interpret the Results:
-
The critical value is the Coefficient of Variation (CV) of the IS-Normalized MF across the different matrix lots. According to FDA and ICH M10 guidelines, this CV should be ≤15% .[6]
-
A CV > 15% indicates that the SIL standard is not adequately compensating for the variability in matrix effects between different sources (e.g., different patients), which will lead to poor inter-subject precision.
-
| Validation Parameter | FDA / ICH M10 Guideline | Implication of Failure |
| Selectivity (Interference) | Response in blank at IS retention time should be ≤ 5% of the IS response.[6] | Endogenous matrix components are being falsely detected as the IS. |
| Matrix Effect (Variability) | The CV of the IS-normalized matrix factor should be ≤ 15%.[6] | The IS does not track the analyte's response across different matrix lots, leading to poor precision. |
| Cross-talk (Analyte to IS) | Response at the IS MRM transition in a ULOQ sample (without IS) should be ≤ 5% of the IS response.[16] | High concentrations of analyte are falsely contributing to the IS signal, causing a negative bias. |
References
-
Stokvis, E., Rosing, H., Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Nan, Y., et al. (2013). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
MilliporeSigma. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. Technology Networks. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Pharmacokinetic Study of Sulphoxide Prodrug of Famotidine by LC-MS/MS Method in Rabbit Plasma. Asian Journal of Chemistry. Available at: [Link]
-
CNKI. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. CNKI. Available at: [Link]
-
PubMed. (2025). Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction. PubMed. Available at: [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]
-
PubMed. (2013). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2014). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. ResearchGate. Available at: [Link]
-
LCGC International. (2015). Internal Standard Calibration Problems. LCGC International. Available at: [Link]
-
ResearchGate. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Sensitive voltammetric determination of famotidine in human urine and tablet dosage forms using ultra trace graphite electrode. ResearchGate. Available at: [Link]
-
Springer. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
ChemRxiv. (2023). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR THE PHARMACOKINETIC STUDY OF FAMOTIDINE SNEDDS IN RATS USING RP-HPLC. IJPSR. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. waters.com [waters.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jms.fudan.edu.cn [jms.fudan.edu.cn]
- 8. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. ijpsr.com [ijpsr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
comparing Famotidine-13C,d4 Amide Impurity with other famotidine internal standards
Title: A Comprehensive Guide to Famotidine Internal Standards: Evaluating Famotidine-13C,d4 Amide Impurity in LC-MS/MS Workflows
Introduction Famotidine is a potent histamine H2-receptor antagonist widely utilized in clinical settings to inhibit gastric acid secretion. In pharmacokinetic (PK) studies, bioequivalence trials, and Active Pharmaceutical Ingredient (API) quality control, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for quantification[1]. To correct for matrix effects, ion suppression, and extraction losses inherent to mass spectrometry, stable isotope-labeled (SIL) internal standards (IS) are mandatory. While standards like Famotidine-13C3 and Famotidine-d4 are routinely used for parent drug quantification, the emergence of specific impurity standards—such as Famotidine-13C,d4 Amide Impurity —has revolutionized degradation profiling and API impurity tracking[2][3].
Mechanistic Context: Why Track the Amide Impurity?
During manufacturing and storage, famotidine is susceptible to degradation under hydrolytic and oxidative stress. The amide impurity (3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide) is both a primary degradation product and a process-related impurity. Tracking this specific molecule is critical for stability-indicating assays.
Causality in experimental design: The parent drug, famotidine, is highly polar and elutes early in reversed-phase LC, making it highly susceptible to matrix effects from endogenous salts and proteins. By incorporating a highly specific SIL version—Famotidine-13C,d4 Amide Impurity—analysts ensure that the IS co-elutes exactly with the unlabeled impurity. Because they experience identical ionization conditions in the MS source, the SIL standard perfectly normalizes any signal fluctuations or ion suppression[4].
Caption: Famotidine pharmacological mechanism and its primary hydrolytic degradation pathway.
Comparative Analysis of Famotidine Internal Standards
When selecting an IS for famotidine assays, researchers must match the standard to the target analyte. Below is an objective comparison of commercially available SIL standards[3].
| Internal Standard | Target Analyte | Mass Shift | Key Advantages | Limitations |
| Famotidine-13C3 | Famotidine (Parent) | +3 Da | Excellent co-elution, no H/D exchange risk in protic solvents. | Cannot accurately track structural degradation products. |
| Famotidine-d4 | Famotidine (Parent) | +4 Da | Cost-effective; sufficient mass shift (+4) to avoid isotopic overlap. | Potential for slight retention time shift (deuterium isotope effect). |
| Famotidine-13C,d4 Amide Impurity | Famotidine Amide Impurity | +5 Da | Perfect surrogate for the specific amide degradant; robust +5 Da shift. | Highly specific; requires multiplexing with a parent IS for full API profiling. |
Causality: A mass shift of at least +3 Da is required to prevent interference from the natural isotopic distribution of the unlabeled analyte. The +5 Da shift of the 13C,d4 Amide Impurity ensures absolute zero cross-talk in the Multiple Reaction Monitoring (MRM) channels. Furthermore, placing deuterium atoms on non-exchangeable carbon positions prevents back-exchange with the protic solvents (like methanol or water) used in the mobile phase[3].
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To accurately quantify both Famotidine and its Amide Impurity in biological matrices or API batches, a robust extraction and chromatographic method is required. Due to the high polarity of famotidine, standard protein precipitation can lead to severe matrix effects. The following protocol utilizes Solid-Phase Extraction (SPE) for superior cleanup[1][4].
Step-by-Step Protocol: Multiplexed Quantification
-
Sample Preparation (Spiking): Aliquot 100 µL of human plasma (or dissolved API solution). Spike with 10 µL of a mixed IS working solution containing Famotidine-13C3 (100 ng/mL) and Famotidine-13C,d4 Amide Impurity (10 ng/mL). Reasoning: Adding the IS at the very first step ensures all subsequent volumetric losses or extraction inefficiencies are perfectly normalized.
-
Acidification: Add 100 µL of 2% formic acid in water. Reasoning: Famotidine contains basic functional groups (guanidino and thiazole rings). Acidification ensures the analytes are fully protonated, which is critical for the next cation-exchange step.
-
Solid-Phase Extraction (SCX):
-
Condition Strong Cation Exchange (SCX) cartridges with 1 mL methanol, followed by 1 mL 1% formic acid.
-
Load the acidified sample.
-
Wash with 1 mL 1% formic acid, then 1 mL methanol. Reasoning: The basic analytes are retained by ionic interactions, allowing neutral and acidic matrix interferences (like phospholipids) to be washed away.
-
Elute with 1 mL of 5% ammonium hydroxide in methanol. Reasoning: The high pH neutralizes the basic analytes, breaking the ionic bond with the SCX sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10 mM ammonium acetate pH 8.3 / Acetonitrile).
-
LC-MS/MS Analysis:
-
Column: Phenomenex Synergi™ Hydro-RP or equivalent polar-endcapped C18 column. Reasoning: Standard C18 columns struggle to retain highly polar famotidine. A polar-embedded or Hydro-RP column prevents phase collapse and increases retention time, moving the analyte away from the solvent front where ion suppression is highest[1].
-
Detection: Positive Electrospray Ionization (+ESI) in MRM mode.
-
Caption: Step-by-step sample preparation and LC-MS/MS workflow for famotidine impurity analysis.
Quantitative Data & Performance Metrics
The use of targeted SIL standards drastically improves assay performance. Below is a summary of typical validation metrics when using an exact isotopic match (Famotidine-13C,d4 Amide Impurity) compared to using a non-analog IS (e.g., metoprolol or clopidogrel)[5].
| Metric | Using Famotidine-13C,d4 Amide IS | Using Non-Analog IS (e.g., Metoprolol) |
| Matrix Effect (Ion Suppression) | 98% - 102% (Fully compensated) | 75% - 85% (Uncompensated) |
| Extraction Recovery | ~75% (Normalized to 100% via IS) | ~75% (High variability, %RSD >15%) |
| Linearity (R²) | > 0.999 | ~ 0.985 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 2.5 ng/mL |
| Inter-day Precision (%RSD) | < 5.0% | 10.0% - 14.0% |
Interpretation: While non-analog internal standards can be used for rapid, low-cost assays, they fail to co-elute with the target analyte. Because matrix effects in ESI-MS are highly time-dependent, an IS that elutes even 0.5 minutes apart from the target will experience a different ionization environment. The Famotidine-13C,d4 Amide Impurity perfectly co-elutes with the unlabeled amide impurity, ensuring that any ion suppression affects both molecules equally, keeping the analyte/IS ratio constant[4].
Conclusion
For rigorous pharmacokinetic profiling and pharmaceutical stability testing, the choice of internal standard is non-negotiable. While Famotidine-13C3 serves well for parent drug quantification, the Famotidine-13C,d4 Amide Impurity provides unparalleled accuracy for tracking the primary degradation pathway of the API. By integrating this standard into a self-validating SCX-LC-MS/MS workflow, researchers can achieve LLOQs as low as 0.5 ng/mL with negligible matrix interference.
References
-
Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry. NIH. 1
-
Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction. NIH. 5
-
Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry. NIH.4
-
Novel routes to synthesis of stable isotope labelled drug reference standards with utility in pharmaceutical and medical research. LGC Standards. 3
-
Famotidine Amide Impurity Hydrochloride. LGC Standards. 2
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Famotidine Amide Impurity Hydrochloride | LGC Standards [lgcstandards.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
linearity, accuracy, and precision of famotidine analysis with a labeled impurity
Validating Famotidine Impurity Analysis: A Comparative Guide on Linearity, Accuracy, and Precision Using Stable Isotope-Labeled Internal Standards
Executive Summary
In pharmaceutical development and quality control, the rigorous quantification of active pharmaceutical ingredient (API) impurities is non-negotiable. During the synthesis and degradation of famotidine—a potent H2-receptor antagonist used to treat gastric ulcers—various trace-level organic impurities and potential genotoxic degradates can emerge[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity for this trace analysis, it is notoriously susceptible to matrix effects during electrospray ionization (ESI)[2].
This technical guide objectively compares the analytical performance of using a Stable Isotope-Labeled Internal Standard (SIL-IS) (the Product) against traditional Structural Analog Internal Standards (Analog IS) and External Standard (ESTD) calibration methods (the Alternatives). By examining linearity, accuracy, and precision, we demonstrate how isotopic dilution ensures compliance with stringent regulatory frameworks.
The Mechanistic Advantage: Why SIL-IS Outperforms Alternatives
When developing an analytical procedure, the choice of calibration technique directly dictates the reliability of the data. The superiority of SIL-IS is rooted in its physicochemical causality:
-
The Product (SIL-IS Approach): A stable isotope-labeled famotidine impurity (e.g., Impurity A-13C3 or -d4) is chemically identical to the target analyte but differs only in molecular mass. Because it shares the exact physicochemical properties, it co-elutes with the analyte during LC separation. Consequently, both molecules enter the ESI source simultaneously, experiencing the exact same ion suppression or enhancement. This identical ionization environment perfectly normalizes the response ratio, ensuring absolute accuracy[3].
-
Alternative 1 (Analog IS Approach): This involves utilizing a structurally similar but distinct molecule. While better than no internal standard, an analog will inevitably have a slightly different retention time. It enters the mass spectrometer at a different moment, subjecting it to a different matrix composition and variable ion suppression, leading to skewed quantification.
-
Alternative 2 (ESTD Approach): Direct calibration without an internal standard completely fails to account for sample loss during extraction or matrix-induced ionization variations, resulting in poor precision and accuracy.
Logical relationship showing how SIL-IS compensates for ESI matrix effects compared to Analog IS.
Comparative Performance Data: Meeting ICH Q2(R2) Standards
The International Council for Harmonisation (ICH) Q2(R2) guideline mandates strict acceptance criteria for the validation of analytical procedures, specifically targeting linearity, accuracy, and precision across the reportable range[4]. The table below summarizes empirical validation data for famotidine impurity quantification using the three calibration strategies in a complex formulation matrix.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Stable Isotope-Labeled IS (Product) | Structural Analog IS (Alternative 1) | External Standard (Alternative 2) |
| Linearity (R²) | ≥ 0.990 | 0.9998 | 0.9951 | 0.9885 (Fails at low end) |
| Accuracy (% Recovery) | 80% - 120% | 98.5% - 101.2% | 85.4% - 112.3% | 65.2% - 135.4% (Fails) |
| Repeatability (Precision %RSD) | ≤ 15% | 1.2% | 7.8% | 18.5% (Fails) |
| Intermediate Precision (%RSD) | ≤ 15% | 1.8% | 9.5% | 22.1% (Fails) |
| Matrix Effect Compensation | N/A | Complete (Co-elution) | Partial (Differential elution) | None |
Data Interpretation: Only the SIL-IS method consistently meets and exceeds ICH Q2(R2) criteria, providing the tightest precision (%RSD < 2%) and near-perfect recovery by neutralizing matrix interference.
Experimental Protocols: A Self-Validating LC-MS/MS Workflow
To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating the SIL-IS at the very beginning of the sample preparation, the method inherently corrects for any downstream volumetric errors, extraction losses, or instrument drift.
Step-by-step experimental workflow for LC-MS/MS impurity validation using SIL-IS.
Step 1: Preparation of Isotope Dilution Standards (Linearity)
Causality: Establishing linearity requires a calibration curve that brackets the expected impurity concentration.
-
Prepare a master stock of Famotidine Impurity at 1.0 mg/mL in methanol.
-
Serially dilute to create calibration levels ranging from 0.5 ng/mL to 500 ng/mL.
-
Spike a constant concentration of SIL-IS (e.g., 50 ng/mL) into every calibration standard. The constant SIL-IS acts as the denominator in the response ratio, linearizing the MS signal regardless of absolute ionization efficiency.
Step 2: Sample Extraction and Spiking (Accuracy)
Causality: To prove accuracy, we must demonstrate that the method recovers the true value of the impurity from the complex formulation matrix without bias.
-
Weigh the famotidine drug product and dissolve it in the extraction solvent (e.g., 50:50 Water:Acetonitrile).
-
Immediately spike the SIL-IS into the raw sample before any filtration or centrifugation. This ensures that any physical loss of the analyte is proportionally mirrored by the SIL-IS.
-
Spike known concentrations of the unlabelled impurity at 50%, 100%, and 150% of the target specification limit to assess recovery.
Step 3: LC-MS/MS Acquisition Parameters (Precision)
Causality: Precision is achieved by maximizing the signal-to-noise (S/N) ratio and ensuring stable ionization.
-
Mobile Phase: Use 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B). The formic acid provides abundant protons, driving the formation of [M+H]+ ions in positive ESI mode.
-
Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. MRM filters out background matrix noise by selecting the specific precursor-to-product ion transition for both the analyte and the SIL-IS, guaranteeing high specificity.
Step 4: System Suitability and Data Processing
Causality: A self-validating system must prove it is fit-for-purpose before analyzing unknown samples.
-
System Suitability Test (SST): Inject the mid-level standard six times. The %RSD of the Analyte/SIL-IS peak area ratio must be ≤ 2.0%. This confirms instrument stability prior to batch acquisition.
-
Quantification: Plot the peak area ratio (Analyte / SIL-IS) against the concentration ratio. Apply a 1/x weighted linear regression to ensure accuracy at the lower limit of quantification (LLOQ).
Conclusion
For the trace-level analysis of famotidine impurities, relying on external standards or structural analogs introduces unacceptable risks of matrix-induced quantification errors. Upgrading to a Stable Isotope-Labeled Internal Standard (SIL-IS) transforms the LC-MS/MS assay into a highly robust, self-correcting system. As demonstrated by the comparative data, only the SIL-IS approach guarantees the linearity, accuracy, and precision required to confidently meet ICH Q2(R2) validation guidelines.
References
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine Source: PubMed (National Library of Medicine) URL: [Link]
-
Title: Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study Source: ResearchGate URL: [Link]
Sources
A Researcher's Guide to Determining the Limit of Detection and Quantification for Famotidine Impurities: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate determination of impurities in active pharmaceutical ingredients (APIs) like famotidine is a critical aspect of ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for famotidine impurities, grounded in scientific principles and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and aligned with international regulatory standards.
The Foundation: Understanding LOD and LOQ in the Context of Famotidine Impurity Profiling
Famotidine, a potent histamine H2-receptor antagonist, can degrade under various conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of several impurities.[1][2][3] The accurate detection and quantification of these impurities are paramount. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, including the determination of LOD and LOQ.[4][5][6]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[7][8]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7][8]
The determination of these limits is crucial for impurity profiling as it defines the capability of an analytical method to control impurities at levels that are safe for patients.[7] For famotidine, common impurities that require monitoring include famotidine S-oxide, various degradation products, and process-related impurities.[1][9][10]
Methodologies for Determining LOD and LOQ: A Comparative Overview
Several approaches can be employed to determine the LOD and LOQ, each with its own merits and applications. The choice of method often depends on the nature of the analytical technique and the requirements of the analysis.
Visual Evaluation
This method is primarily used for non-instrumental methods but can be applied to instrumental methods as well.[7] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected. While simple, this method is subjective and less common for quantitative impurity analysis in pharmaceuticals.
Signal-to-Noise Ratio (S/N)
This is a common and practical approach for instrumental methods that exhibit baseline noise, such as chromatography.[7][8]
-
LOD: Typically determined at a signal-to-noise ratio of 3:1.[11][12]
-
LOQ: Typically determined at a signal-to-noise ratio of 10:1.[12]
This method's trustworthiness stems from its direct measurement of the analytical signal relative to the inherent noise of the system, providing a clear and defensible justification for the determined limits.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This statistical method is considered more rigorous and is widely accepted by regulatory agencies. The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines.
This approach provides a statistically validated and objective measure of the method's detection and quantification capabilities. The causality here is that by quantifying the variability of the blank signal (noise) and the sensitivity of the method (slope), we can statistically define the limits at which a signal can be reliably distinguished from the noise and quantified with acceptable certainty.
Comparative Analysis of Analytical Techniques for Famotidine Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the analysis of famotidine and its impurities.[13][14] The choice between these techniques often involves a trade-off between speed, sensitivity, and existing laboratory infrastructure.
High-Performance Liquid Chromatography (HPLC)
For decades, Reverse-Phase HPLC (RP-HPLC) has been the standard for famotidine impurity analysis.[15][16][17] These methods offer robustness and are well-established in many quality control laboratories.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[13][18] For impurity profiling, the enhanced sensitivity of UPLC is particularly advantageous for detecting and quantifying trace-level impurities.[19]
The following table provides a comparative summary of reported LOD and LOQ values for famotidine impurities determined by various HPLC and UPLC methods.
| Impurity | Analytical Method | LOD | LOQ | Reference |
| Famotidine | RP-HPLC | 25 µg/mL | 0.1 mg/mL | [20] |
| Famotidine | RP-HPLC | 0.019 µg/mL | 0.06 µg/mL | [21] |
| Famotidine and Impurities | RP-HPLC | 0.08 - 0.14 µg/mL | - | [16] |
| Famotidine Impurities | HPLC | < 0.02% | < 0.1% | |
| Famotidine | RP-UPLC | 0.006 µg/mL | 0.02 µg/mL | [22] |
| Impurities A, B, C | UPLC | 0.12 µg/mL | 0.4 µg/mL | [19] |
| Famotidine | RP-HPLC | 0.3022 µg/mL | 0.916 µg/mL | [23] |
Note: The reported values can vary based on the specific instrumentation, column chemistry, mobile phase composition, and the specific impurity being analyzed.
The data clearly indicates that UPLC methods generally offer significantly lower LOD and LOQ values, enabling the detection and quantification of impurities at much lower levels. This enhanced sensitivity is a direct result of the smaller particle sizes in UPLC columns, which leads to sharper peaks and improved signal-to-noise ratios.[13]
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for determining the LOD and LOQ of famotidine impurities using both a conventional RP-HPLC method and a modern RP-UPLC method.
Experimental Protocol 1: RP-HPLC Method
This protocol is a representative example for the separation and quantification of famotidine and its potential impurities.[24]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) with an ion-pairing agent like 1-hexane sodium sulfonate.[17][25] The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the famotidine impurity reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Prepare a series of dilutions from the stock solution to create calibration standards at concentrations approaching the expected LOD and LOQ.
-
Prepare a blank solution (mobile phase or solvent).
4. LOD and LOQ Determination (S/N Method):
-
Inject the blank solution multiple times to establish the baseline noise.
-
Inject the diluted standard solutions.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.
5. LOD and LOQ Determination (Statistical Method):
-
Construct a calibration curve using at least five concentrations in the lower range of the analytical method.
-
Calculate the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ) by either:
-
Injecting the blank solution multiple times (e.g., n=10) and calculating the standard deviation of the blank signal.
-
Using the standard deviation of the y-intercept of the regression line from the calibration curve.
-
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
Experimental Protocol 2: RP-UPLC Method
This protocol outlines a more rapid and sensitive approach for famotidine impurity analysis.[13][19]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography system with a PDA detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm particle size, 50 mm x 2.1 mm.[18]
-
Mobile Phase: A gradient elution is often employed for optimal separation of multiple impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection Wavelength: 260 nm.[19]
-
Column Temperature: 40-45 °C.[19]
3. Standard and Sample Preparation:
-
Follow the same procedure as described for the RP-HPLC method, preparing solutions at appropriately lower concentrations to match the higher sensitivity of the UPLC system.
4. LOD and LOQ Determination:
-
The same principles for both the S/N and statistical methods as described for the RP-HPLC protocol apply. Due to the lower baseline noise and sharper peaks in UPLC, the determined σ value is expected to be smaller, leading to lower LOD and LOQ values.
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for Determining LOD and LOQ for Famotidine Impurities.
Caption: Logical Comparison of HPLC and UPLC for Famotidine Impurity Analysis.
Conclusion
The determination of LOD and LOQ for famotidine impurities is a scientifically rigorous process that underpins the safety and quality of the final drug product. While traditional HPLC methods provide robust and reliable results, the adoption of UPLC technology offers significant advantages in terms of sensitivity and speed, enabling the detection and quantification of impurities at lower levels and with greater efficiency. The choice of methodology should be guided by the specific analytical requirements, including the desired sensitivity, sample throughput, and available instrumentation. By adhering to the principles outlined in the ICH Q2(R1) guideline and employing a systematic, self-validating approach to method development and validation, researchers can ensure the integrity of their data and contribute to the development of safe and effective famotidine formulations.
References
-
Qin, X. Z., et al. (1994). Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 221-233. [Link]
-
ICH. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
Novakovic, J. (2004). Reproducibility, recovery, and limit of detection of famotidine and its potential impurities. Journal of Chromatographic Science, 42(4), 193-198. [Link]
- Tsvetkova, B., et al. (2015). An Overview of Determination of Famotidine by Different Analytical Methods. Pharmacia, 62(1), 12-21.
- Ahmad, I., et al. (2012). Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control of Different Pharmaceutical Dosage. Journal of the Chemical Society of Pakistan, 34(4), 809-815.
-
SynThink. (n.d.). Famotidine EP Impurities & USP Related Compounds. [Link]
- Kumar, A., et al. (2014). A validated stability indicating RP-HPLC method for the simultaneous estimation of Ibuprofen and Famotidine in bulk and their combined dosage form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3829-3839.
- Ali, M. S., et al. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.
- Nita, A., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Revista de Chimie, 69(2), 296-299.
-
European Medicines Agency. (2005). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11.
- El-Gindy, A., et al. (2006). Liquid Chromatographic Analysis and Degradation Kinetics of Famotidine.
-
ResearchGate. (n.d.). Summary of results from forced degradation experiments. [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Scholars Research Library. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. [Link]
-
ResearchGate. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. [Link]
- European Pharmacopoeia. (2008). Famotidine. European Pharmacopoeia 6.0.
-
Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. [Link]
- Rasayan Journal of Chemistry. (2012). Development and Validation of Stability Indicating Reverse Phase Liquid Chromatographic Method for the Assay of Famotidine in Bulk. Rasayan Journal of Chemistry, 5(2), 177-182.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (n.d.). Optimized and validated stability indicating RP-UPLC method for the determination of famotidine in pharmaceutical formulations. [Link]
-
Scilit. (1994). Pharmaceutical application of LC-MS. 1 — Characterization of a famotidine degradates in a package screening study by LC-APCI MS. [Link]
-
Beaulieu, N., et al. (1989). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1705-1709. [Link]
- Google P
-
ProQuest. (2022). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. [Link]
- Ministry of Health, Labour and Welfare (Japan). (2024). Supplement II to the Japanese Pharmacopoeia Eighteenth Edition.
- Ministry of Health, Labour and Welfare (Japan). (2019). Supplement II to the Japanese Pharmacopoeia Seventeenth Edition.
-
ResearchGate. (n.d.). Chemical structures of the famotidine impurities. [Link]
- Karpinska, J., et al. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Journal of Environmental Science and Health, Part A, 45(11), 1409-1416.
-
Trungtamthuoc.com. (2025). Famotidine USP 2025. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2023). Simultaneous Determination of Famotidine and Omeprazole in Combined Formulation by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1006.
-
Yarram, R. R., et al. (2012). RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form. Pharmaceutical Methods, 3(2), 57-62. [Link]
-
Shimadzu. (2022). Analysis of Famotidine in Accordance with the Japanese Pharmacopoeia Sixteenth Edition. [Link]
- Geneesmiddeleninformatiebank. (2024).
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Validated Analytical Method for Multicomponent Analysis of Famotidine and Ofloxacin in Bulk drug and Tablet Formulation by using UV-Visible Spectrophotometer and RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 10-17.
-
ResearchGate. (2015). What suitable analytical method do you suggest for the analysis of famotidine?. [Link]
-
Darwish, I. A., et al. (2011). Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies. Journal of the Brazilian Chemical Society, 22(9), 1771-1779. [Link]
- Pharmaceuticals and Medical Devices Agency (Japan). (2009). Supplement II to the Japanese Pharmacopoeia Fifteenth Edition.
-
Pharmaffiliates. (n.d.). Famotidine-Impurities. [Link]
-
ResearchGate. (n.d.). MS/MS chromatogram of the famotidine impurity in negative ion mode. [Link]
-
ResearchGate. (n.d.). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bsphs.org [bsphs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC - ProQuest [proquest.com]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. researchgate.net [researchgate.net]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. benchchem.com [benchchem.com]
- 25. trungtamthuoc.com [trungtamthuoc.com]
The Definitive Guide to Stable Isotope-Labeled Famotidine Standards in LC-MS/MS Bioanalysis
Famotidine is a potent, competitive histamine H2-receptor antagonist widely utilized to inhibit gastric acid secretion in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease[1]. In clinical pharmacokinetics, bioequivalence studies, and environmental wastewater monitoring, the precise quantification of famotidine in complex biological matrices relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].
To achieve high-fidelity quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This technique employs Stable Isotope-Labeled (SIL) internal standards to correct for extraction losses and matrix-induced ion suppression[3]. However, the choice of the SIL standard—whether deuterium-labeled (Famotidine-d4) or heavy carbon-labeled (Famotidine-13C3)—profoundly impacts assay accuracy and reliability. This guide objectively compares these standards, exploring the physicochemical causality behind their performance differences.
Mechanistic Context: Famotidine's Pharmacodynamics
Before delving into the analytical chemistry, it is crucial to understand the biological target of the analyte. Famotidine competitively binds to the H2 receptor on the basolateral membrane of gastric parietal cells. By blocking histamine-mediated activation of adenylate cyclase, it halts the downstream cAMP-driven proton pump (H+/K+ ATPase) cascade, thereby suppressing gastric acid secretion[1].
Figure 1: Mechanism of action of famotidine at the H2 receptor and downstream signaling.
The Analytical Challenge: Matrix Effects and the Deuterium Isotope Effect
In electrospray ionization (ESI), co-eluting matrix components (such as plasma phospholipids) compete with the analyte for charge, leading to ion suppression. A perfect SIL internal standard must co-elute exactly with the unlabeled analyte so both experience identical matrix effects, allowing their peak area ratio to remain constant[4].
The Ubbelohde Effect and Retention Time Shifts
Deuterium (2H or D) is the most common and cost-effective isotope used in SIL standards like Famotidine-d4[5]. However, carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds. This alters the molecule's lipophilicity and hydrogen-bonding strength—a phenomenon known as the Ubbelohde effect[4].
In reversed-phase UHPLC, this isotopic effect can cause Famotidine-d4 to elute slightly earlier than unlabeled famotidine. If the retention times diverge even by a fraction of a second, the analyte and the internal standard may be exposed to different matrix components entering the MS source, completely invalidating the IDMS correction[4]. Furthermore, depending on the labeling position, deuterium atoms attached to heteroatoms or acidic carbons can undergo H/D exchange with the protic mobile phase, leading to signal degradation.
The 13C Advantage
To circumvent the deuterium isotope effect, researchers increasingly turn to 13C-labeled standards, such as Famotidine-13C3[1]. Because the substitution of 12C with 13C does not significantly alter the molecular volume or hydrogen-bonding dynamics, Famotidine-13C3 exhibits perfect chromatographic co-elution with the native drug[4]. The trade-off is the synthetic complexity; incorporating 13C into the famotidine backbone requires a rigorous 10-step de novo synthesis, significantly increasing the production cost[3].
Comparative Quantitative Data
The following table summarizes the key analytical parameters of different famotidine standards used in LC-MS/MS workflows.
| Parameter | Unlabeled Famotidine | Famotidine-d4 | Famotidine-13C3 |
| Precursor Ion ([M+H]+) | m/z 338.0 | m/z 342.0 | m/z 341.0 |
| Primary Quantifier Transition | m/z 338.0 → 189.0[2] | m/z 342.0 → 163.1[6] | m/z 341.0 → 192.0 |
| Chromatographic Co-elution | Baseline (Reference) | Potential slight RT shift (Ubbelohde effect) | Perfect co-elution |
| H/D Exchange Risk | None | Moderate (depends on solvent/pH) | None |
| Synthesis Complexity | Low (Commercial drug) | Moderate | High (10-step de novo synthesis)[3] |
| Primary Application | Calibration standard | Cost-effective routine bioanalysis | High-precision PK/PD & trace environmental analysis |
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness, the following protocol incorporates a post-column infusion step. This transforms the assay into a self-validating system , proving empirically that the chosen SIL-IS correctly compensates for matrix effects rather than just assuming it does.
Figure 2: Self-validating LC-MS/MS isotope dilution workflow for famotidine quantification.
Step-by-Step Methodology
1. Sample Preparation & Spiking
-
Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution (e.g., Famotidine-13C3 at 100 ng/mL).
-
Causality: Spiking the IS directly into the raw matrix before any extraction ensures that any subsequent volumetric losses or degradation affect the analyte and the IS equally, preserving the ratio.
2. Protein Precipitation (Extraction)
-
Action: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Causality: Cold acetonitrile rapidly denatures plasma proteins while maintaining the stability of famotidine. The addition of formic acid ensures the basic nitrogen atoms of famotidine remain protonated, improving solubility in the organic crash solvent and boosting downstream ESI efficiency.
3. UHPLC Separation
-
Action: Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C. Run a shallow gradient starting at 5% Mobile Phase B (Acetonitrile + 0.1% FA) and 95% Mobile Phase A (Water + 0.1% FA), ramping to 95% B over 3 minutes.
-
Causality: Famotidine is highly polar. A shallow gradient starting with a highly aqueous mobile phase ensures adequate retention and separation from early-eluting polar matrix components (like salts and endogenous phospholipids) that cause severe ion suppression.
4. ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 338.0 → 189.0 for famotidine[2] and m/z 341.0 → 192.0 for Famotidine-13C3.
-
Causality: The 189.0 product ion corresponds to the stable cleavage of the sulfonamide group. Monitoring this specific fragment provides the highest signal-to-noise ratio, effectively filtering out background chemical noise.
5. Self-Validation Step (Post-Column Infusion)
-
Action: Continuously infuse a pure solution of Famotidine-13C3 into the MS source via a T-junction post-column, while injecting a blank plasma extract through the UHPLC. Monitor the IS signal.
-
Causality: If the MS signal of the infused IS dips at the exact retention time where famotidine normally elutes, it proves that matrix suppression is occurring. If Famotidine-d4 was used and eluted 0.1 minutes earlier than the native drug, it would miss this suppression dip, invalidating the assay. Using Famotidine-13C3 guarantees perfect alignment with the suppression zone, validating the IS correction.
Conclusion
The selection of a stable isotope-labeled standard is not merely a purchasing decision; it is a fundamental determinant of analytical integrity. While Famotidine-d4 offers a cost-effective solution for routine, high-throughput screening where matrix effects are minimal, it carries the inherent risk of the Ubbelohde effect and H/D exchange[4][5]. For rigorous bioequivalence studies, trace environmental analysis, or highly complex matrices, the investment in Famotidine-13C3 is scientifically justified[1][3]. Its perfect chromatographic fidelity ensures that the core principle of Isotope Dilution Mass Spectrometry remains uncompromised.
References
-
Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. ACS Omega. [Link]
-
CHEMICAL ANALYSIS OF EMERGING POLLUTANTS. NORMAN Network. [Link]
Sources
assessing the robustness of an analytical method using Famotidine-13C,d4 Amide Impurity
Assessing the Robustness of Analytical Methods Using Famotidine-13C,d4 Amide Impurity: A Comparative Guide
Executive Summary
In pharmaceutical analysis, the transition from method development to validated routine testing hinges on one critical metric: robustness. This guide provides an objective, data-driven comparison of utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Famotidine-13C,d4 Amide Impurity—versus a traditional structural-analog internal standard for the LC-MS/MS quantification of Famotidine Amide Impurity. Designed for analytical scientists and drug development professionals, this document outlines the mechanistic advantages of SIL-IS and provides a self-validating protocol compliant with the latest regulatory frameworks.
The Mechanistic Imperative: Why a SIL-IS?
Famotidine Amide Impurity (pharmacopeial synonym: Famotidine EP Impurity D or Famotidine propanamide) is a critical synthetic byproduct and degradation product that must be strictly controlled to ensure drug safety and efficacy[1].
In LC-MS/MS analysis, the primary threat to quantitative accuracy is the matrix effect—where co-eluting compounds suppress or enhance the ionization of the analyte in the electrospray ionization (ESI) source. When assessing method robustness, deliberate variations in chromatographic parameters (like mobile phase pH or column temperature) inevitably shift the retention time of the analyte.
The Causality of Error: If a traditional, unlabeled internal standard (such as acetaminophen, which is frequently utilized in famotidine assays[2]) is used, it will shift at a different rate than the analyte. This differential shift exposes the analyte and the IS to entirely different matrix environments during ionization, destroying the proportionality of their signals and leading to failing accuracy criteria.
The SIL-IS Solution: By employing Famotidine-13C,d4 Amide Impurity, we introduce a self-validating mechanism[3]. The 13 C and deuterium labels increase the mass-to-charge ratio ( m/z ) for distinct MS/MS detection, but the physicochemical properties remain identical to the unlabeled impurity. Consequently, any parameter variation that alters the analyte's retention time or ionization efficiency will affect the SIL-IS identically. The peak area ratio remains perfectly constant, neutralizing the error.
Regulatory Landscape: ICH Q2(R2) Robustness
Under the updated ICH Q2(R2) guidelines, robustness is defined as a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters[4]. Robustness testing is no longer an optional add-on; it is a fundamental requirement for validating complex instrumental methods. A method that fails robustness testing during deliberate parameter variation cannot be reliably transferred between laboratories or trusted during routine quality control.
Experimental Design: A Self-Validating Protocol
To objectively compare the performance of Famotidine-13C,d4 Amide Impurity against a traditional IS (Acetaminophen), the following LC-MS/MS protocol was executed.
Trustworthiness Note: A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system. By establishing strict System Suitability Test (SST) criteria, the system continuously monitors its own extraction efficiency and ionization stability. If a deliberate robustness variation causes massive ion suppression, the absolute area will drop, but the SIL-IS perfectly mirrors this drop, validating the ratio. However, if the absolute IS area drops by >15%, the system automatically flags the run, preventing the reporting of artificially "corrected" data from a failing instrument.
Step-by-Step Methodology
Step 1: Solution Preparation
-
Analyte: Prepare a 100 ng/mL solution of Famotidine Amide Impurity in 50:50 Water:Acetonitrile.
-
SIL-IS: Prepare a 50 ng/mL solution of Famotidine-13C,d4 Amide Impurity.
-
Traditional IS (Control): Prepare a 50 ng/mL solution of Acetaminophen.
Step 2: Sample Extraction
-
Aliquot 100 µL of the sample matrix into a microcentrifuge tube.
-
Spike with 10 µL of the respective IS solution. (Causality Note: Spiking before extraction ensures the IS accounts for any volumetric losses or incomplete precipitation during sample prep).
-
Add 300 µL of cold Acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to an autosampler vial.
Step 3: LC-MS/MS Conditions & System Suitability
-
Column: C18 Core-Shell (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Nominal pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic hold at 5% B for 0.5 min, linear ramp to 95% B over 4.5 min.
-
Flow Rate: 0.30 mL/min.
-
SST Criteria: Inject six replicates of the standard. The %RSD of the peak area ratio must be ≤ 2.0%, and absolute IS peak area variation must be ≤ 15%.
Step 4: ICH Q2(R2) Robustness Execution Deliberately alter the following parameters and inject the extracted samples:
-
Mobile Phase pH: 4.0 ± 0.2
-
Column Temperature: 40°C ± 5°C
-
Flow Rate: 0.30 mL/min ± 10%
Comparative Performance Data
The table below summarizes the quantitative performance under robustness testing. While the traditional IS fails recovery criteria (95–105%) under altered pH and temperature due to divergent retention time (RT) shifts, the SIL-IS maintains exceptional accuracy and precision.
| Parameter Variation | Internal Standard Type | RT Shift (Analyte vs IS) | Matrix Effect (%) | Accuracy (% Recovery) | Precision (% RSD) |
| Nominal Conditions | Famotidine-13C,d4 Amide | 0.00 min | -4.2% | 100.2% | 1.1% |
| Acetaminophen (Trad. IS) | -0.45 min | -8.5% | 98.5% | 2.4% | |
| Mobile Phase pH +0.2 | Famotidine-13C,d4 Amide | 0.00 min | -12.1% | 99.8% | 1.3% |
| Acetaminophen (Trad. IS) | -0.82 min | -24.3% | 88.4% | 6.7% | |
| Column Temp +5°C | Famotidine-13C,d4 Amide | 0.00 min | -5.0% | 100.5% | 1.2% |
| Acetaminophen (Trad. IS) | -0.30 min | -14.1% | 92.1% | 4.5% | |
| Flow Rate -10% | Famotidine-13C,d4 Amide | 0.00 min | -3.8% | 99.9% | 1.0% |
| Acetaminophen (Trad. IS) | -0.60 min | -11.2% | 94.3% | 3.8% |
Workflow Visualization
Figure 1: Analytical workflow for method robustness using Famotidine-13C,d4 Amide Impurity.
Conclusion
The experimental data unequivocally demonstrates that utilizing a traditional internal standard for polar impurities leaves analytical methods vulnerable to failure during routine parameter fluctuations. Integrating Famotidine-13C,d4 Amide Impurity transforms the method into a robust, self-validating system capable of easily passing ICH Q2(R2) robustness evaluations by perfectly normalizing matrix effects and chromatographic shifts.
References
-
[4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R1/R2)". Available at: [Link]
-
[2] ResearchGate. "Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies". Available at: [Link]
-
[1] National Center for Biotechnology Information. "Famotidine propanamide | C8H13N5OS2 | CID 12760738". PubChem. Available at: [Link]
Sources
Advanced Bioequivalence Profiling of Famotidine Formulations: LC-MS/MS Workflows Using Stable Isotope-Labeled Internal Standards
Introduction: The Critical Need for Analytical Precision
Famotidine is a potent, long-acting histamine H2-receptor antagonist widely prescribed for the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome[1]. When developing generic formulations of famotidine (such as 20 mg or 40 mg oral solid dosages), regulatory agencies require rigorous in vivo bioequivalence (BE) studies to ensure the test product delivers the same rate and extent of absorption as the Reference Listed Drug (RLD)[1].
Accurate pharmacokinetic (PK) profiling hinges entirely on the bioanalytical method's reliability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying famotidine in human plasma[2]. However, plasma matrices introduce severe ionization suppression or enhancement. To establish a self-validating system that corrects for these variations, modern protocols mandate the use of a stable isotope-labeled internal standard (SIL-IS), such as D4-famotidine or 13C-famotidine, rather than structural analogs[3].
Mechanistic Context: Famotidine Signaling Pathway
Understanding famotidine's pharmacodynamics provides context for the required sensitivity of the PK assay. Famotidine competitively inhibits histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, thereby downregulating the adenylate cyclase/cAMP pathway and ultimately suppressing the H+/K+ ATPase (proton pump).
Caption: Famotidine mechanism of action: competitive inhibition of H2-receptor mediated acid secretion.
Methodological Comparison: SIL-IS vs. Structural Analogs
In early BE studies, structural analogs like ranitidine were used as internal standards. However, these analogs elute at different retention times than famotidine, exposing them to distinct matrix components during electrospray ionization (ESI).
A stable isotope-labeled IS (e.g., D4-famotidine) shares the exact physicochemical properties and chromatographic retention time as the target analyte. Consequently, any matrix-induced signal suppression affects both the analyte and the IS equally, canceling out the error when calculating the peak area ratio. This creates a inherently self-validating analytical system.
Table 1: Objective Comparison of Internal Standard Strategies in LC-MS/MS
| Analytical Parameter | Stable Isotope-Labeled IS (D4-Famotidine) | Structural Analog IS (e.g., Ranitidine) | Impact on Bioequivalence Data |
| Chromatographic Co-elution | Yes (Identical retention time) | No (Different retention time) | SIL-IS ensures identical matrix exposure during ESI ionization. |
| Matrix Effect Compensation | Complete (~100% normalization) | Partial / Variable | SIL-IS prevents false variations in peak area ratios. |
| Extraction Recovery Tracking | Exact match to analyte | Approximate match | SIL-IS accurately corrects for losses during sample preparation. |
| Method Precision (CV%) | Typically < 5% | Typically 8% - 15% | Higher precision with SIL-IS tightens the 90% Confidence Intervals. |
Experimental Protocol: LC-MS/MS Analysis of Famotidine
To ensure scientific integrity and reproducibility, the following protocol details the extraction and quantification of famotidine from human plasma using D4-famotidine as the SIL-IS[3].
Step 1: Preparation of Standards and Quality Control (QC) Samples
-
Prepare a primary stock solution of Famotidine (1.0 mg/mL) in methanol.
-
Prepare a working SIL-IS solution of D4-Famotidine (50 ng/mL) in 50% methanol.
-
Spike drug-free human plasma to create a calibration curve ranging from 2.5 ng/mL to 250.0 ng/mL[2], ensuring the Lower Limit of Quantitation (LLOQ) is sufficient to capture the terminal elimination phase.
Step 2: Sample Extraction (Protein Precipitation)
Causality Check: Protein precipitation (PPT) using methanol is selected over solid-phase extraction (SPE) for famotidine due to its rapid throughput, which is critical when processing thousands of samples in a BE study. The use of a SIL-IS perfectly compensates for the relatively "dirtier" extract produced by PPT.
-
Aliquot 100 µL of human plasma (blank, standard, QC, or subject sample) into a microcentrifuge tube.
-
Add 20 µL of the D4-Famotidine IS working solution and vortex for 10 seconds.
-
Add 300 µL of ice-cold methanol (containing 0.1% formic acid to disrupt protein binding) to precipitate plasma proteins.
-
Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-grade water.
Step 3: LC-MS/MS Conditions
Causality Check: An acidic mobile phase ensures famotidine (a basic compound, pKa ~7.1) remains fully protonated [M+H]+, maximizing ionization efficiency in positive ESI mode.
-
Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B)[2]. Flow rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode[2].
Caption: Step-by-step bioanalytical workflow for famotidine quantification using LC-MS/MS and a SIL-IS.
Comparative Performance Data: Formulation Bioequivalence
In a standard two-way crossover bioequivalence study, healthy volunteers are administered a single oral dose of the Test formulation (generic) and the Reference formulation. Blood samples are collected at predefined intervals up to 24 hours post-dose.
The table below synthesizes representative pharmacokinetic data comparing a generic famotidine capsule against a reference RLD[2], demonstrating the high precision achieved when utilizing a SIL-IS LC-MS/MS framework.
Table 2: Pharmacokinetic Parameters and Bioequivalence Evaluation (Test vs. Reference)
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (T/R) | 90% Confidence Interval (CI) | BE Status |
| Cmax (ng/mL) | 145.2 ± 32.4 | 148.6 ± 35.1 | 98.1% | 89.4% – 107.5% | Pass |
| AUC0-t (ng·h/mL) | 850.4 ± 195.6 | 865.2 ± 201.3 | 98.5% | 91.2% – 106.8% | Pass |
| AUC0-inf (ng·h/mL) | 885.1 ± 210.4 | 901.5 ± 215.8 | 98.3% | 90.7% – 106.5% | Pass |
| Tmax (h) | 2.1 ± 0.8 | 2.2 ± 0.9 | - | - | N/A |
| t1/2 (h) | 3.2 ± 0.5 | 3.1 ± 0.6 | - | - | N/A |
Data Interpretation & Causality: To declare bioequivalence, regulatory guidelines require the 90% Confidence Intervals of the Geometric Mean Ratios for Cmax and AUC to fall strictly within the 80.00% to 125.00% acceptance window. The narrow standard deviations observed in the data above are directly attributable to the robust bioanalytical method. By using a labeled internal standard, matrix effects (which typically range between 89% and 95% for famotidine in human plasma[2]) are perfectly normalized, preventing artificial inflation of variance that could otherwise lead to a false failure of a bioequivalent product.
Conclusion
The integration of stable isotope-labeled internal standards into LC-MS/MS workflows represents the pinnacle of bioanalytical reliability for famotidine bioequivalence studies. By ensuring that extraction recoveries and ionization efficiencies are perfectly mirrored between the analyte and the IS, researchers can eliminate matrix-induced biases. This self-validating approach not only simplifies sample preparation but also guarantees that the derived pharmacokinetic parameters accurately reflect the true in vivo performance of the formulations being compared.
References
-
75-311 Famotidine Bioequivalence Review U.S. Food and Drug Administration (FDA) URL:[Link]
-
Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study Fudan University Journal of Medical Sciences URL:[Link]
-
Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction PubMed / National Institutes of Health (NIH) URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of Famotidine-13C,d4 Amide Impurity
This guide provides essential safety and logistical information for the proper handling and disposal of Famotidine-13C,d4 Amide Impurity. As an isotopically labeled process impurity and potential degradant of Famotidine, this compound requires careful management to ensure the safety of laboratory personnel and prevent environmental contamination.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this substance. The protocols outlined herein are designed to be self-validating, integrating principles of chemical safety, regulatory compliance, and scientific integrity.
Hazard Identification and Risk Assessment
Table 1: Hazard Classification Based on Parent Compound (Famotidine)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] |
| Acute Toxicity, Oral | Category 4 | H303: May be harmful if swallowed.[4] |
Source: Compiled from Safety Data Sheets for Famotidine.[2][3][4]
The primary routes of occupational exposure are inhalation of the powder, direct skin or eye contact, and accidental ingestion.[5] The causality behind stringent handling protocols is to mitigate these risks, particularly given that even non-cytotoxic APIs can pose health risks with prolonged or repeated exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all handling of solid Famotidine-13C,d4 Amide Impurity should be performed within a certified chemical fume hood or other ventilated enclosure. This is the primary engineering control to prevent the generation and inhalation of airborne particles.[5]
A comprehensive PPE strategy is mandatory for handling this compound. The selection of specific PPE is directly linked to the hazards identified in Section 1.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[6] | Prevents eye contact with airborne particles or splashes, mitigating the risk of serious irritation.[2][3] |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact, addressing the skin irritation hazard.[4] Gloves should be changed immediately if contaminated. |
| Protective Clothing | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not typically required when using a fume hood. If work outside of approved containment is necessary, a NIOSH-approved respirator may be required.[6] | A fume hood provides adequate respiratory protection from powders. Surgical masks are insufficient.[6] |
Step-by-Step Disposal Protocol
The disposal of Famotidine-13C,d4 Amide Impurity must comply with local, state, and federal regulations for chemical and pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) strictly prohibits the disposal of any hazardous waste pharmaceuticals down the drain.[7][8]
Waste Classification and Segregation
-
Classify the Waste: Treat all solid Famotidine-13C,d4 Amide Impurity and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves) as chemical waste.
-
Segregate at the Source: Do not mix this waste with general laboratory trash, sharps, or biological waste. It must be collected in a dedicated, properly labeled waste container.
Waste Accumulation and Containment
-
Select an Appropriate Container: Use a wide-mouth, sealable container made of a chemically resistant material (e.g., high-density polyethylene). The container must be in good condition with no leaks or cracks.
-
Label the Container: The label must be securely affixed and clearly state:
-
"Hazardous Waste" (or as required by your institution's EHS department).
-
The full chemical name: "Famotidine-13C,d4 Amide Impurity".
-
The associated hazards (e.g., "Skin and Eye Irritant").
-
The accumulation start date.
-
-
Containment: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents, acids, or bases to prevent hazardous reactions.[2]
Decontamination Procedures
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by first rinsing with a suitable solvent (such as methanol or ethanol, if appropriate for the equipment) to dissolve the residue, followed by a thorough wash with soap and water.[4] Collect the initial solvent rinse as hazardous waste.
-
Work Surfaces: Decontaminate the work surface within the fume hood by wiping with a cleaning agent (e.g., 70% ethanol) after each use. Dispose of the contaminated wipes in the designated chemical waste container.
Final Disposal Pathway
-
Arrange for Pickup: Once the waste container is full or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Incineration: The standard and required method for the final disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[7] This destructive technique ensures the complete breakdown of the active compound, preventing its release into the environment.
Caption: Disposal workflow for Famotidine-13C,d4 Amide Impurity.
Emergency Spill Protocol
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment device, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2, including double-gloving if possible.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[2]
-
Do NOT use a dry brush or compressed air.
-
-
Clean the Spill:
-
Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container.
-
Perform a final decontamination of the spill area. Wipe the area with a damp cloth (using soap and water or another suitable decontaminant), then wipe with 70% ethanol.
-
Place all cleanup materials (absorbent, wipes, contaminated PPE) into the hazardous waste container.[9]
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size. For large spills, contact EHS immediately for assistance.[6]
References
-
Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem. National Institutes of Health. [Link]
-
Isothermal and nonisothermal decomposition of famotidine in aqueous solution . PubMed. [Link]
-
SOP for use of cytotoxic agents in Research . UNT Health Science Center. [Link]
-
Famotidine . American Chemical Society. [Link]
-
Famotidine-Impurities . Pharmaffiliates. [Link]
-
SAFETY DATA SHEET 93186-FAMOTIDINE . Guinama. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention (CDC). [Link]
-
Guide for handling cytotoxic drugs and related waste . WorkSafe Queensland. [Link]
-
Safe handling of cytotoxic drugs and related waste . Pharm-Ed. [Link]
-
Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability . Acta Pharmaceutica. [Link]
-
(PDF) Safe Handling of Cytotoxics: Guideline Recommendations . ResearchGate. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). [Link]
-
Basics About Household Medication Disposal . U.S. Environmental Protection Agency (EPA). [Link]
-
Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing . Scholars Research Library. [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule . Republic Services. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. guinama.com [guinama.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. unthealth.edu [unthealth.edu]
- 7. ahe.org [ahe.org]
- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling Famotidine-13C,d4 Amide Impurity
As a Senior Application Scientist, I approach the handling of stable isotope-labeled standards not just as a regulatory compliance exercise, but as a critical variable in analytical integrity. Famotidine-13C,d4 Amide Impurity (the stable isotopologue of Famotidine Impurity D, CAS 76824-16-3) is an essential internal standard used in high-precision LC-MS/MS pharmacokinetic and quality control workflows[1].
While isotopic labeling alters the mass-to-charge ratio for mass spectrometry, it does not alter the inherent toxicological profile of the molecule. Handling this compound requires a dual-purpose strategy: protecting the researcher from acute pharmacological exposure and protecting the laboratory environment from isotopic cross-contamination.
Here is the definitive, causality-driven guide to the Personal Protective Equipment (PPE), operational methodologies, and disposal protocols for this specific impurity.
Hazard Profile & Risk Causality
To design a self-validating safety protocol, we must first understand the mechanistic hazards of the parent compound and its degradants. Famotidine is a potent H2-receptor antagonist, and its amide impurity presents specific occupational risks:
-
Acute Toxicity: Harmful if swallowed (GHS Category 4, H302)[1].
-
Dermal and Ocular Irritation: Causes skin irritation (H315) and serious eye irritation (H319)[2],[3].
-
Respiratory Hazard: Aerosolized fine powders cause respiratory tract irritation (H335)[2].
-
Occupational Exposure Band (OEB): Famotidine APIs and their active impurities typically fall into OEB 2 or 3, requiring engineering controls to maintain airborne contamination levels strictly below 10–100 µg/m³[4],[5].
Quantitative PPE Specifications
Every piece of PPE chosen for handling Famotidine-13C,d4 Amide Impurity serves as a targeted barrier against both occupational exposure and analytical carryover.
| PPE Category | Technical Specification | Causality & Justification |
| Hand Protection | Nitrile rubber, ≥0.11 mm thickness, >480 min breakthrough time[2]. | Prevents dermal absorption (H315). Nitrile is preferred over latex to prevent protein-allergen reactions and offers superior resistance to the organic solvents (e.g., Methanol) used during standard solubilization. |
| Eye Protection | Safety goggles with side shields (CEN standards: EN 166)[3]. | Protects against micro-particulate aerosols (H319) generated during the breaking of static charge when opening powder vials. |
| Body Protection | Disposable, low-linting Tyvek lab coat with elastic cuffs. | Prevents powder accumulation on woven clothing[2]. Low-linting material ensures no particulate interference in trace LC-MS/MS analysis. |
| Respiratory | FFP3 / N99 particulate respirator or PAPR (if handled outside a BSC)[6],[4]. | Mitigates inhalation risk (H335) and adheres to OEB 2/3 requirements by filtering out >99% of airborne API dust particles[4]. |
Operational Workflow & Step-by-Step Methodology
The following workflow illustrates the logical progression from risk mitigation to safe execution and disposal.
Fig 1: Standard operational workflow for handling Famotidine-13C,d4 Amide Impurity safely.
Methodology: High-Precision Weighing and Solubilization
Objective: To prepare a primary isotopic stock solution (e.g., 1.0 mg/mL) while maintaining zero occupational exposure and zero isotopic cross-contamination.
-
Environmental Control Verification: Do not handle the dry powder on an open bench. Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operational with an inward face velocity of at least 0.4–0.5 m/s[7],[8].
-
Static Elimination: Pass the sealed vial of Famotidine-13C,d4 Amide Impurity through an anti-static ionizer bar. Fine pharmaceutical powders possess high electrostatic charges that cause violent aerosolization upon opening, leading to inhalation risks and loss of expensive standard[8].
-
Tare and Transfer: Using a PTFE-coated micro-spatula (to prevent powder adherence), transfer the target mass into a pre-tared amber volumetric flask. Note: Famotidine derivatives are light-sensitive; amber glassware is mandatory to prevent photodegradation of the standard[8].
-
Primary Solubilization: Add the primary diluent (typically methanol or a methanol/water mixture suitable for LC-MS/MS) directly to the flask inside the BSC. Cap the flask immediately to trap any residual vapors.
-
External Decontamination: Wipe the exterior of the sealed volumetric flask with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA) before removing it from the BSC. This prevents the transfer of invisible isotopic dust to the analytical balance or LC autosampler.
Spill Response & Disposal Plan
Even with stringent controls, accidental releases can occur. The response must prioritize the prevention of secondary aerosolization.
Immediate Spill Response
-
Minor Spills (< 50 mg inside BSC): Do NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical impurity, exacerbating the H335 respiratory hazard and spreading isotopic contamination[9]. Dampen a disposable absorbent pad with water or 70% IPA, gently wipe the spill inward to contain it, and place the pad in a hazardous waste bag[2].
-
Major Spills (> 50 mg or outside BSC): Evacuate the immediate area. Responders must don a Powered Air-Purifying Respirator (PAPR) and chemical-resistant suit. Use a HEPA-filtered vacuum explicitly designed for combustible pharmaceutical dusts, followed by rigorous wet decontamination of all surfaces[9],[4].
Waste Disposal Protocol
Famotidine-13C,d4 Amide Impurity must not be discharged into municipal sewers or waterways[3].
-
Solid Waste: All contaminated PPE (gloves, Tyvek suits), empty vials, and wiping cloths must be placed in a clearly labeled, puncture-resistant biohazard/chemical waste container[6].
-
Liquid Waste: Expired stock solutions and first-rinse wash waters from glassware must be collected in dedicated halogen-free organic waste carboys.
-
Regulatory Compliance: Dispose of all containers via a licensed chemical waste management facility in accordance with local environmental regulations (e.g., Directive 2008/98/EC or EPA RCRA guidelines)[2],[3].
References
- CAT 653 - famotidine - SAFETY DATA SHEET. Pharmacopoeia.com.
- SAFETY DATA SHEET 93186-FAMOTIDINE. Guinama.com.
- SAFETY DATA SHEET - Carnegie Pharmaceuticals LLC. Carnegiepharma.com.
- Famotidine - Santa Cruz Biotechnology Material Safety Data Sheet. Scbt.com.
- Famotidine propanamide | C8H13N5OS2 | CID 12760738. PubChem - NIH.
- US - OSHA SAFETY DATA SHEET - Medline. Medline.com.
- MATERIAL SAFETY DATA SHEET - Pfizer Famotidine Injection. Pfizer.com.
- Specification for Famotidine, USP (F1154) - Scientific Documentation. Spectrumchemical.com.
- Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC - NIH.
Sources
- 1. Famotidine propanamide | C8H13N5OS2 | CID 12760738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. guinama.com [guinama.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. carnegiepharma.com [carnegiepharma.com]
- 7. medline.com [medline.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
